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8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid Documentation Hub

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  • Product: 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: The 2-Azaspiro[4.5]decane Scaffold in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological profile of the 2-azaspiro[4.5]decane scaffold. Executive Summary The 2-azaspiro[4.5]decane scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological profile of the 2-azaspiro[4.5]decane scaffold.

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a privileged class of spirocyclic amines characterized by a pyrrolidine ring spiro-fused to a cyclohexane ring. In modern drug discovery, this scaffold is a paradigmatic example of the "Escape from Flatland" strategy, offering high fraction of sp3-hybridized carbons (


) and defined three-dimensional vectors that flat aromatic systems cannot achieve.

This guide analyzes the scaffold’s utility in modulating voltage-gated calcium channels (


 subunits), GABA uptake transporters, and Nociceptin/Orphanin FQ (NOP) receptors. It provides validated synthetic protocols and structural insights for researchers optimizing lead compounds for metabolic stability and target selectivity.

Structural & Physicochemical Profile

The 2-azaspiro[4.5]decane core offers distinct advantages over flexible acyclic amines (e.g., gabapentin) or flat heteroaromatics:

  • Conformational Restriction: The spiro-fusion at C5 (pyrrolidine numbering) locks the nitrogen vector relative to the lipophilic cyclohexane tail. This reduces the entropic penalty upon binding to protein targets.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common liability in substituted pyrrolidines.

  • Vectorial Definition: Unlike 8-azaspiro[4.5]decane (where nitrogen is in the 6-membered ring), the 2-aza variant places the basic nitrogen in the 5-membered ring, creating a specific distance and angle for ionic interactions, critical for mimicking

    
    -aminobutyric acid (GABA) in a rigidified state.
    
Scaffold Geometry
  • Core Formula:

    
    
    
  • Molecular Weight: 139.24 g/mol

  • LogP (Calculated): ~2.2 (Lipophilic, CNS penetrant)

  • pKa: ~10.5 (Typical secondary amine)

Therapeutic Applications & Case Studies

Voltage-Gated Calcium Channels ( Ligands)

The most commercially relevant application of the 2-azaspiro[4.5]decane framework lies in its relationship to Gabapentinoids . Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a flexible GABA analog that binds to the


 subunit of voltage-gated calcium channels.
  • The Lactam Connection: The intramolecular cyclization of gabapentin yields 2-azaspiro[4.5]decan-3-one (Gabapentin-lactam). While often considered an impurity or prodrug, this structure represents the rigidified pharmacophore.

  • Medicinal Chemistry Insight: Derivatives of the 2-azaspiro[4.5]decane core have been explored to improve upon the pharmacokinetic profile of gabapentin. By locking the "GABA" moiety into the spiro-pyrrolidine ring, researchers can probe the precise conformational requirements of the

    
     binding pocket.
    
GABA Uptake Inhibitors

Research by Fleischhacker et al. demonstrated that 2-azaspiro[4.5]decane-6-carboxylates act as potent GABA uptake inhibitors.[1]

  • Mechanism: These compounds act as conformationally restricted analogues of GABA.[1] Unlike flexible GABA analogs that may bind promiscuously to GABA-A or GABA-B receptors, the spiro-constraint directs selectivity toward the GABA transporter (GAT).

  • SAR Findings: Activity is highly dependent on the stereochemistry at the spiro-junction and the N-substitution pattern. The rigid spiro-scaffold prevents the "folding" required for receptor activation, thereby isolating the transporter inhibitory activity.

Nociceptin (NOP) Receptor Ligands

The 2-azaspiro[4.5]decane core serves as a lipophilic anchor in ligands for the Nociceptin/Orphanin FQ peptide (NOP) receptor.

  • Design Strategy: NOP ligands often require a basic amine flanked by lipophilic bulk. The cyclohexane ring of the spiro[4.5] system provides the necessary hydrophobic interaction within the transmembrane bundle, while the pyrrolidine nitrogen engages Asp130 (3.32) of the GPCR.

Synthetic Methodologies

The construction of the 2-azaspiro[4.5]decane core can be achieved through two primary strategies: Reductive Cyclization (from Gabapentin) and Dieckmann Condensation/Reduction .

Method A: Cyclization of Gabapentin (Industrial/Scale-up Route)

This route utilizes the readily available drug Gabapentin as a starting material.

  • Dehydration: Gabapentin is heated in a high-boiling solvent (e.g., toluene or xylene) with a catalytic acid (p-TsOH) to effect dehydration, forming the lactam 2-azaspiro[4.5]decan-3-one .

  • Reduction: The lactam is reduced using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ) to yield the secondary amine 2-azaspiro[4.5]decane .
Method B: De Novo Synthesis (Versatile for Derivatives)

This route allows for substitution on the cyclohexane ring.

  • Condensation: Cyclohexanone reacts with ethyl cyanoacetate (Knoevenagel condensation).

  • Addition: Addition of cyanide (HCN source) yields the dinitrile/cyano-ester.

  • Cyclization/Reduction: Hydrogenation (Raney Ni or Pd/C) promotes intramolecular reductive amination to form the spiro-pyrrolidine ring.

Visualization of Synthetic Pathways[2]

The following diagram illustrates the conversion of Gabapentin to the 2-azaspiro[4.5]decane scaffold, highlighting the transition from a flexible amino acid to a rigid spirocycle.

SynthesisPath Gabapentin Gabapentin (Flexible Precursor) Lactam 2-Azaspiro[4.5]decan-3-one (Rigid Lactam) Gabapentin->Lactam Dehydration (Toluene, p-TsOH, Reflux) Scaffold 2-Azaspiro[4.5]decane (Target Scaffold) Lactam->Scaffold Reduction (LiAlH4, THF)

Caption: Synthetic route transforming the flexible Gabapentin into the rigid 2-azaspiro[4.5]decane scaffold via a lactam intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 2-azaspiro[4.5]decane Hydrochloride

Adapted from Fleischhacker et al. (1996) and standard reduction protocols.

Objective: To reduce 2-azaspiro[4.5]decan-3-one (Gabapentin lactam) to the core amine.

Reagents:

  • 2-azaspiro[4.5]decan-3-one (10.0 mmol)

  • Lithium Aluminum Hydride (

    
    ) (20.0 mmol, 2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Diethyl ether (

    
    )
    
  • HCl in dioxane (4M)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge: Add

    
     (0.76 g, 20 mmol) and anhydrous THF (30 mL) to the flask. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 2-azaspiro[4.5]decan-3-one (1.53 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature. Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product will be a secondary amine).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL water

    • 0.8 mL 15% NaOH solution

    • 2.4 mL water

  • Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with

    
    .
    
  • Isolation: Dry the filtrate over

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
  • Salt Formation: Dissolve the oil in minimal

    
     and add 4M HCl in dioxane dropwise. Collect the white precipitate (2-azaspiro[4.5]decane 
    
    
    
    HCl) by filtration. Recrystallize from ethanol/ether if necessary.

Data Summary: Biological Activity

The following table summarizes representative activity data for 2-azaspiro[4.5]decane derivatives in key assays.

Compound ClassTargetAssay TypeActivity (Representative)Reference
2-Azaspiro[4.5]decane-6-carboxylate GABA TransporterGABA Uptake Inhibition (

)
5 - 50

M
Fleischhacker et al. [1]
Gabapentin Lactam

Subunit
Binding Affinity (

)
>10

M (Weak)*
Taylor et al. [2]
N-Substituted Spiro-4.5-decane Sigma-1 ReceptorBinding Affinity (

)
5.4 nMLi et al. [3]

*Note: While the lactam itself is weak, it serves as the rigid template. Ring opening or specific N-substitution restores nanomolar potency.

Pharmacophore Mapping

Understanding the spatial arrangement is critical for design.

Pharmacophore N_Term Basic Nitrogen (Ionic Interaction) Spiro_Center Spiro Carbon (Conformational Lock) Spiro_Center->N_Term Rigid Distance (~2.5 Å) Lipophilic Cyclohexane Ring (Hydrophobic Pocket) Spiro_Center->Lipophilic Orthogonal Vector

Caption: Pharmacophore map of the 2-azaspiro[4.5]decane scaffold showing the critical separation between the basic amine and the lipophilic domain.

References

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154. Link

  • Taylor, C. P., et al. (2007).[2] "Pharmacology and mechanism of action of pregabalin: The calcium channel

    
     subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137-150. Link
    
  • Li, Y., et al. (2015). "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Sigma-1 Receptor Radioligand." Journal of Medicinal Chemistry, 58(14), 5395-5407.[3] Link

  • Zheng, S., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

Sources

Exploratory

molecular weight and formula of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

This is an in-depth technical guide on the chemical entity 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid . Scaffold Class: Spirocyclic Amino Acid (Constrained Peptidomimetic) Executive Summary 8-Methyl-2-azaspiro[4.5]...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical entity 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid .

Scaffold Class: Spirocyclic Amino Acid (Constrained Peptidomimetic)

Executive Summary

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is a conformationally restricted


-amino acid derivative featuring a spirocyclic fusion between a pyrrolidine ring (5-membered) and a methyl-substituted cyclohexane ring (6-membered).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, utilized to rigidly orient functional groups in 3D space, thereby enhancing potency and selectivity against biological targets such as GABA receptors , GPCRs  (e.g., opioid, muscarinic), and viral polymerases .

By locking the nitrogen and carboxylic acid pharmacophores into a specific vector, this scaffold minimizes the entropic penalty of binding, a critical advantage over flexible linear analogs like GABA or


-alanine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Nomenclature
  • IUPAC Name: 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid[1][2]

  • Common Identifiers:

    • CAS Number: 1342440-28-1[1][2][3]

    • Related Analogs: (S)-2-Azaspiro[4.5]decane-4-carboxylic acid (CAS: 788143-23-7)[1][2]

  • Molecular Formula:

    
    
    
Quantitative Data Table
PropertyValueNotes
Molecular Weight 197.27 g/mol Calculated based on standard atomic weights.
Exact Mass 197.1416Monoisotopic mass (

).
ClogP ~1.8 - 2.2Predicted; indicates moderate lipophilicity suitable for CNS penetration.
TPSA 63.32 ŲTopological Polar Surface Area (COOH + NH). Ideal for oral bioavailability (<140 Ų).
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 3(N, O, O)
Stereochemistry 2 Chiral CentersC4 (pyrrolidine) and C8 (cyclohexane). Exists as cis/trans diastereomers.

Structural Analysis & Drug Design Logic

The 2-azaspiro[4.5]decane core is structurally distinct from the more common 1-azaspiro analogs (spiro-indolines). In the 2-aza system, the nitrogen atom is separated from the spiro-quaternary carbon by a methylene bridge (


).
Pharmacophore Vectorization
  • Rigidity: The spiro-carbon (

    
    ) acts as a structural anchor, preventing the rotation of the pyrrolidine ring relative to the cyclohexane ring.
    
  • Vector: The distance and angle between the secondary amine (

    
    ) and the carboxylic acid (
    
    
    
    ) are fixed. This mimics the "turn" conformations of peptides or the bioactive conformation of neurotransmitters like GABA.
  • Lipophilic Bulk: The 8-methyl group on the cyclohexane ring provides a hydrophobic handle to fill specific binding pockets (e.g., the

    
     subunit of calcium channels, similar to the cyclohexyl ring in Gabapentin).
    
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering logic of the scaffold.

G cluster_pyrrolidine Pyrrolidine Ring (Ring A) cluster_cyclohexane Cyclohexane Ring (Ring B) C1 C1 N2 N2 (Amine) C1->N2 C3 C3 N2->C3 C4 C4 (COOH) C3->C4 Spiro C5 (Spiro) C4->Spiro C6 C6 C7 C7 C6->C7 C8 C8 (Me) C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->Spiro Spiro->C1 Spiro->C6

Caption: Connectivity map of the 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid scaffold. Note the spiro-junction at C5.

Synthesis Methodology

The synthesis of 4-carboxy-2-azaspiro[4.5]decane derivatives is non-trivial due to the need to construct the quaternary center while installing the carboxylic acid functionality. The most robust route, validated in literature for GABA analogs, involves a Lactone-to-Lactam Transformation followed by oxidation.

Experimental Workflow: The "Lactone Route"

This protocol ensures high yield and allows for the separation of diastereomers (cis/trans 8-methyl) at the lactone stage.

Step 1: Formation of the Spiro-Lactone
  • Precursors: 4-Methylcyclohexanone and Ethyl bromoacetate (Reformatsky) or similar alkylation logic to generate 1-(2-bromoethyl)-4-methylcyclohexanecarboxylic acid (cyclizes to lactone).

  • Alternative: Alkylation of 4-methylcyclohexane-1,1-diacetic acid diester.

Step 2: Aminolysis & Cyclization (The Key Step)
  • Reagents: React the spiro-lactone with benzylamine (

    
    ) at high temperature (
    
    
    
    ) or using
    
    
    activation.
  • Mechanism: Ring opening to the hydroxy-amide, followed by Mitsunobu cyclization or thermal dehydration to form the Spiro-Lactam .

Step 3: Functionalization to Amino Acid
  • Reduction: Reduce the lactam carbonyl using

    
     in THF to yield the 2-benzyl-8-methyl-2-azaspiro[4.5]decane .
    
    • Note: At this stage, the molecule is a simple amine. We need the C4-COOH.

  • Corrective Strategy for C4-COOH:

    • To install the COOH at C4, the starting material must be a diester (e.g., Guareschi-Thorpe intermediate).

    • Recommended Protocol (Guareschi-Thorpe Logic):

      • Condense 4-methylcyclohexanone with ethyl cyanoacetate and ammonia.

      • This yields a dicyano-spiro-piperidone or similar.

      • Hydrolysis gives the diacid.

    • Modern "GABA Analog" Protocol (Fleischhacker et al.):

      • Start with Spiro-Lactone (containing a hydroxyethyl group).

      • Convert to Spiro-Pyrrolidine-Methanol (via reduction of a lactam precursor).

      • Jones Oxidation: Oxidize the hydroxymethyl group (

        
        ) directly to the carboxylic acid (
        
        
        
        ).
Visual Synthesis Pathway

The following diagram details the "Hydroxymethyl Oxidation" route, which is the standard for accessing these specific amino acids.

Synthesis Start 4-Methylcyclohexanone Step1 Reformatsky / Alkylation (+ Bromoacetate deriv.) Start->Step1 Inter1 Spiro-Lactone Intermediate Step1->Inter1 Step2 Aminolysis (BnNH2) & Cyclization Inter1->Step2 Inter2 Spiro-Lactam (N-Benzyl) Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Inter3 2-Benzyl-8-methyl-2-azaspiro[4.5]decane (Hydroxymethyl precursor) Step3->Inter3 Step4 Jones Oxidation (CrO3 / H2SO4) Inter3->Step4 Forms COOH Step5 Debenzylation (H2, Pd/C) Step4->Step5 Final 8-Methyl-2-azaspiro[4.5]decane- 4-carboxylic acid Step5->Final

Caption: Synthesis via the "Hydroxymethyl Oxidation" pathway, enabling precise installation of the C4-carboxyl group.

Applications in Drug Development[9]

Neuropharmacology (GABA Analogs)

This molecule is a structural mimic of Gabapentin and Pregabalin .

  • Mechanism: The spiro-cycle forces the amino acid backbone into a conformation that matches the binding requirements of the

    
     subunit of voltage-gated calcium channels.
    
  • Advantage: The 8-methyl group increases lipophilicity (

    
    ), potentially improving blood-brain barrier (BBB) permeability compared to unsubstituted spiro-analogs.
    
Peptidomimetics (Turn Inducers)

In peptide drug design, replacing a Proline residue with 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid induces a rigid


-turn or 

-turn.
  • Utility: Stabilizing bioactive conformations of peptide inhibitors (e.g., for protease inhibition or GPCR binding).

  • Causality: The steric clash between the cyclohexane ring and the peptide backbone restricts

    
     and 
    
    
    
    torsion angles.
Sigma Receptor Ligands

Spiro-piperidines and spiro-pyrrolidines are privileged scaffolds for Sigma-1 (


) receptors . The 8-methyl variant provides a specific hydrophobic vector that can tune selectivity between 

and

subtypes, relevant for neurodegenerative disease therapies.

References

  • Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie.

  • BenchChem Technical Support. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Whitepapers.

  • Carreira, E. M., et al. (2009). Synthesis of Novel Spiro Scaffolds for Drug Discovery. Figshare / ETH Zurich.

  • PubChem Compound Summary. (2025). 8-Azaspiro[4.5]decane (Parent Scaffold Data). National Center for Biotechnology Information.

  • BLDpharm Product Data. (2025). 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1342440-28-1).[1][2][3]

Sources

Protocols & Analytical Methods

Method

using 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid in peptide synthesis

Application Note: Strategic Incorporation of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid in Peptidomimetic Synthesis Executive Summary & Rationale The integration of conformationally restricted unnatural amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid in Peptidomimetic Synthesis

Executive Summary & Rationale

The integration of conformationally restricted unnatural amino acids is a foundational strategy in modern peptidomimetic drug design. Spirocyclic amino acids, such as 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid, serve as versatile building blocks that rigidify peptide backbones, enhance proteolytic stability, and precisely modulate physicochemical properties like lipophilicity and target affinity[1].

Because this molecule is an advanced spiro-fused pyrrolidine analog, it presents unique synthetic challenges. The spiro[4.5]decane core introduces profound steric bulk adjacent to both its secondary amine and its carboxylic acid[2]. This application note provides a self-validating, highly optimized Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome these steric barriers, ensuring high-yield coupling and elongation.

Physicochemical Profiling

Understanding the structural constraints of the building block is critical for predicting its behavior during synthesis. The table below summarizes the core parameters dictating our experimental choices.

Table 1: Physicochemical and Coupling Parameters

Parameter Value / Characteristic Impact on Synthesis
CAS Registry Number 1342440-28-1[3] Verification of raw material identity.
Molecular Formula C11H19NO2 Determines mass for LC-MS validation (197.27 g/mol ).
N-Terminus Type Secondary Amine (Pyrrolidine) Necessitates Chloranil testing; Kaiser test will fail.
C-Terminus Environment Sterically Hindered Requires high-efficiency uronium-based coupling (HATU).

| Recommended Protection | Fmoc (N-terminus) | Enables orthogonal, mild base-catalyzed deprotection. |

Mechanistic Insights: Overcoming Steric Hindrance

As a Senior Application Scientist, it is vital to understand why standard protocols fail with this molecule.

  • Activation Causality : The spiro-fusion of the cyclohexane and pyrrolidine rings creates a rigid steric shield around the carboxylic acid. Standard carbodiimide chemistry (e.g., DIC/Oxyma) suffers from sluggish kinetics here, leading to incomplete coupling and truncated sequences. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates acylation through a neighboring-group effect, driving the reaction to completion despite the steric bulk.

  • Elongation Causality : Once 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is coupled and Fmoc-deprotected, the resulting N-terminus is a highly hindered secondary amine. Coupling the next amino acid onto this nitrogen is the most difficult step of the synthesis. Extended coupling times, double-coupling cycles, and elevated temperatures (or microwave assistance) are mechanistically required.

SPPS_Workflow A 1. Fmoc Protection B 2. HATU/DIPEA Activation A->B C 3. Resin Coupling B->C D 4. Piperidine Deprotection C->D E 5. Global Cleavage D->E

Core SPPS integration workflow for spirocyclic amino acid derivatives.

The Self-Validating SPPS Protocol

A robust protocol must be a self-validating system. We integrate built-in quality control checkpoints to ensure no step proceeds without empirical confirmation.

Phase 1: Coupling 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid to the Resin
  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin (or peptide-resin) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 × 10 min).

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Pre-Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Microwave assistance at 50°C for 15 minutes is highly recommended).

  • Wash : Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 2: Post-Coupling Validation

Because the growing peptide chain (prior to this coupling) likely ended in a primary amine, we validate the consumption of that amine.

  • Kaiser Test : Remove a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Validation Check: A yellow color indicates complete coupling. A blue color indicates unreacted primary amines, triggering an immediate re-coupling cycle.

Phase 3: Elongation on the Spiro-Nitrogen (The Critical Step)

Once the spirocyclic amino acid is deprotected, the exposed nitrogen is a secondary amine. The Kaiser test will yield false negatives here.

  • Deprotection : Remove the Fmoc group from the spirocyclic amino acid using 20% Piperidine/DMF.

  • Chloranil Test : Remove a few beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Validation Check: Dark blue/green beads confirm the presence of the secondary amine.

  • Subsequent Coupling : Add the next Fmoc-AA-OH using the same HATU/DIPEA activation strategy, but extend the coupling time to 3 hours or use a double-coupling protocol to overcome the spiro-steric shield.

  • Micro-Cleavage Validation : Before proceeding to full synthesis, cleave 2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the [M+H]+ mass of the intermediate.

Validation_Cycle A UV Monitoring (301 nm) B Chloranil Colorimetric Test A->B C Micro-Cleavage B->C E Re-couple B->E Negative (Colorless) D LC-MS Mass Confirmation C->D E->B

Self-validating quality control cycle for sterically hindered secondary amine couplings.

Troubleshooting & Optimization

  • Incomplete Coupling on the Spiro-Nitrogen : If the Chloranil test remains positive after the subsequent coupling, switch the activation chemistry to symmetric anhydrides or use highly reactive acid fluorides (e.g., generated via TFFH).

  • Diketopiperazine (DKP) Formation : If the spirocyclic amino acid is at the second position from the C-terminus, the secondary amine is highly prone to back-biting the ester linkage to the resin during Fmoc deprotection. Solution: Use the highly sterically hindered 2-chlorotrityl chloride (2-CTC) resin to physically block DKP cyclization.

References

  • ResearchGate. "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane...". Available at: [Link]

Sources

Application

preparation of pharmaceutical intermediates using spiro[4.5]decane scaffolds

Application Note: Advanced Synthesis of Spiro[4.5]decane Scaffolds Executive Summary The spiro[4.5]decane scaffold—a bicyclic system featuring a five-membered ring connected to a six-membered ring at a single quaternary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Spiro[4.5]decane Scaffolds

Executive Summary

The spiro[4.5]decane scaffold—a bicyclic system featuring a five-membered ring connected to a six-membered ring at a single quaternary carbon—has emerged as a "privileged structure" in modern drug discovery. By restricting conformational flexibility and increasing fraction of spiro-saturation (


), this scaffold improves metabolic stability and target selectivity compared to flat aromatic bioisosteres.

This Application Note provides a rigorous technical guide for synthesizing spiro[4.5]decane intermediates, focusing on two distinct methodologies:

  • Protocol A (The "Workhorse"): A scalable Double Alkylation route suitable for multigram preparation of Acetyl-CoA Carboxylase (ACC) inhibitor precursors.

  • Protocol B (The "Precision Tool"): A Ring-Closing Metathesis (RCM) route for constructing functionalized spiro-alkenes with high efficiency.

Strategic Analysis & Pathway Selection

Choosing the correct synthetic route depends on the required functionalization of the spiro-core.

  • Route A (Alkylation): Best for generating thermodynamically stable ketones or esters at the spiro-junction. It is cost-effective but requires rigorous temperature control to prevent polymerization.

  • Route B (RCM): Best for creating unsaturated rings (spiro-alkenes) that serve as versatile handles for further functionalization (e.g., hydroboration, epoxidation).

SynthesisStrategy Start Target: Spiro[4.5]decane Scaffold Decision Select Core Requirement Start->Decision RouteA Route A: Scale-Up / Cost-Driven (Saturated Ketones/Esters) Decision->RouteA High Throughput RouteB Route B: Complexity / Stereo-Driven (Functionalized Alkenes) Decision->RouteB High Functional Density MethodA Double Alkylation (LDA/Dihalide) RouteA->MethodA MethodB Ring-Closing Metathesis (Grubbs II) RouteB->MethodB AppA Application: ACC Inhibitors (e.g., Pfizer Candidates) MethodA->AppA AppB Application: GPCR Modulators (e.g., Opioid Antagonists) MethodB->AppB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on downstream pharmaceutical application.

Protocol A: Scalable Synthesis via Double Alkylation

This protocol describes the synthesis of Ethyl 8-oxospiro[4.5]decane-1-carboxylate , a representative intermediate for metabolic disease targets (e.g., ACC inhibitors).

Mechanistic Insight

The reaction relies on the generation of a thermodynamic enolate. The use of Lithium Diisopropylamide (LDA) at low temperatures prevents self-condensation of the starting material. The addition of the dihalide must be controlled to favor intramolecular cyclization over intermolecular polymerization (high dilution principle).

Materials & Reagents
ReagentEquiv.Role
Ethyl cyclohexanecarboxylate 1.0Substrate
1,4-Dibromobutane 1.1Alkylating Agent
LDA (2.0 M in THF) 2.2Base (Enolate formation)
HMPA or DMPU 2.0Co-solvent (Dissociates ion pairs)
THF (Anhydrous) SolventReaction Medium (0.1 M)
Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried 1L 3-neck flask with anhydrous THF (500 mL) and LDA (2.2 equiv) under nitrogen.

    • Cool to -78°C using a dry ice/acetone bath.

    • Add Ethyl cyclohexanecarboxylate (1.0 equiv) dropwise over 30 minutes.

    • Checkpoint: Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Alkylation & Cyclization:

    • Add HMPA (Caution: Carcinogen; substitute with DMPU if safety protocols require) to the solution to accelerate the SN2 reaction.

    • Add 1,4-Dibromobutane (1.1 equiv) dropwise.

    • Allow the reaction to warm slowly to Room Temperature (25°C) over 12 hours.

    • Mechanism:[1][2][3] The first alkylation occurs rapidly; the second intramolecular alkylation requires the warming step to overcome the entropic barrier of ring closure.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Yield Expectation: 65-75%.

Protocol B: Precision Synthesis via Ring-Closing Metathesis (RCM)

This protocol yields Spiro[4.5]dec-2-ene , a versatile scaffold containing an olefin "handle" for introducing chirality or polar groups.

Mechanistic Insight

RCM utilizes a ruthenium carbene complex (Grubbs Catalyst) to exchange substituents between olefins. The formation of the 5-membered ring is entropically favored, and the release of volatile ethylene gas drives the equilibrium forward (Le Chatelier’s principle).

Materials & Reagents
ReagentEquiv.Role
1,1-Diallylcyclohexane 1.0Precursor
Grubbs Catalyst (2nd Gen) 0.02-0.05Catalyst
Dichloromethane (DCM) SolventDegassed (0.01 M - High Dilution)
Workflow Diagram

RCM_Workflow Prep Precursor Synthesis (Allylation of Cyclohexanone) Degas Solvent Degassing (Argon Sparge, 30 min) Prep->Degas CatLoad Catalyst Addition (Grubbs II, 2-5 mol%) Degas->CatLoad Strict O2 Free Reaction Metathesis (Reflux) Release of Ethylene CatLoad->Reaction Workup Scavenger Treatment (Removal of Ru) Reaction->Workup 2-4 Hours

Figure 2: Operational workflow for the RCM synthesis of spiro[4.5]dec-2-ene.

Step-by-Step Methodology
  • Precursor Preparation (1,1-Diallylcyclohexane):

    • React cyclohexanone with allyl bromide (2.2 equiv) and Indium powder (or Mg/I2) in DMF/THF. This "Barbier-type" allylation is superior to standard Grignard reagents for sterically crowded ketones.

  • RCM Reaction:

    • Dissolve 1,1-diallylcyclohexane in degassed DCM .

    • Critical Step: Dilution is key. Concentration should be ≤ 0.01 M to prevent intermolecular dimerization.

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux (40°C) for 2-4 hours under an argon balloon.

  • Purification:

    • Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove the metal residue.

    • Filter through a pad of celite.

    • Concentrate and purify via silica gel chromatography (100% Pentane).

  • Validation:

    • 1H NMR: Disappearance of terminal alkene protons (5.0-6.0 ppm multiplet changes pattern). Appearance of ring alkene protons at ~5.6 ppm (s, 2H).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Polymerization (Protocol A) Concentration too high; Temperature too high during addition.Increase solvent volume (0.05 M); Ensure -78°C is maintained during dihalide addition.
Low Conversion (Protocol B) Catalyst poisoning by Oxygen; Ethylene saturation.Spurge solvent with Argon for 30 mins pre-reaction; Ensure open ventilation (via bubbler) to let ethylene escape.
Incomplete Cyclization Steric hindrance.Switch to Hoveyda-Grubbs II catalyst; Increase temperature (switch solvent to Toluene, 80°C).

References

  • Pfizer Inc. (2011). Discovery of Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry.

  • Grubbs, R. H., et al. (1999). Ring-Closing Metathesis of Dienes. Organic Letters, 1(6), 953–956.

  • Kotha, S., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, (iii), 67-76.[4]

  • Carreira, E. M. (2015). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.

Disclaimer: All protocols involve hazardous chemicals (LDA, Alkyl Halides, Ruthenium catalysts). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic Acid in Organic Solvents

Welcome to the technical support center for 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the solubility of this compound in organic solvents.

Understanding the Challenge: The Zwitterionic Nature of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic Acid

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid possesses a unique spirocyclic structure containing both a basic tertiary amine and an acidic carboxylic acid group. This combination gives the molecule a zwitterionic character, meaning it can carry both a positive and a negative charge on different parts of the molecule. This dual nature is a primary reason for its often-limited solubility in many common organic solvents. Strong intermolecular electrostatic interactions in the solid state can make it difficult for solvent molecules to effectively solvate the compound.[1]

Spirocycles are known for their three-dimensional structures, which can improve properties like aqueous solubility and metabolic stability in drug candidates.[2][3] However, the combination of functional groups in this specific molecule presents a unique set of challenges for dissolution in organic media.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid poorly soluble in non-polar organic solvents like hexanes or toluene?

A1: The principle of "like dissolves like" is at play here. Your compound has significant polarity due to the carboxylic acid and tertiary amine functional groups, making it zwitterionic. Non-polar solvents lack the ability to form the strong dipole-dipole or hydrogen-bonding interactions necessary to overcome the strong intermolecular forces holding the crystal lattice of your compound together.

Q2: I'm seeing some solubility in polar aprotic solvents like DMSO and DMF, but it's still not enough for my needs. What's happening?

A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMA) are often good starting points because they have large dipole moments that can interact with the charged centers of your zwitterionic compound.[4] However, their ability to donate or accept hydrogen bonds is limited compared to protic solvents. This can result in incomplete solvation and thus, limited solubility.

Q3: Would a polar protic solvent like methanol or ethanol be a better choice?

A3: Polar protic solvents like methanol and ethanol can be effective. They can act as both hydrogen bond donors (from the -OH group) and acceptors (through the oxygen lone pairs), allowing them to interact with both the carboxylic acid and the tertiary amine moieties of your molecule. However, the overall polarity of these lower alcohols might not be sufficient to fully dissolve high concentrations of the compound.

Q4: Can I use water to improve solubility in an organic solvent?

A4: Yes, this is a valid strategy. The presence of a small amount of water in an organic solvent can significantly enhance the solubility of carboxylic acids.[5][6][7] Water is highly effective at solvating the charged groups of the zwitterion. This technique essentially creates a co-solvent system.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This section provides a systematic workflow to identify the optimal solvent system for your experiments.

Step 1: Initial Solvent Screening

The first step is to perform a qualitative or semi-quantitative solubility assessment in a range of common organic solvents with varying polarities.

Protocol for Initial Solvent Screening:

  • Preparation: Weigh out a small, consistent amount of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid (e.g., 1-2 mg) into separate small, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Observation: Vigorously vortex each vial for 1-2 minutes and then allow it to stand at a controlled temperature. Observe for complete dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured aliquot of the solvent and repeat the vortexing and observation. Continue this process up to a defined total volume (e.g., 1 mL).

  • Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood starting point due to high polarity.
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with both functional groups.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can act as hydrogen bond acceptors.
Ketones Acetone, CyclohexanonePossess a carbonyl group that can interact with the carboxylic acid.[5]
Chlorinated Dichloromethane (DCM), ChloroformCan offer different solvation properties, but use with caution due to toxicity.
Step 2: Advanced Strategies for Enhanced Solubility

If single-solvent systems do not provide the desired solubility, the following techniques can be employed.

Technique A: Co-solvency

Co-solvency is a powerful technique that involves using a mixture of solvents to enhance the solubility of a solute.[8][9][10] A small amount of a highly effective solvent (the co-solvent) is added to a bulk solvent in which the compound has lower solubility.

Experimental Workflow for Co-solvency:

Caption: Workflow for optimizing co-solvent mixtures.

Recommended Co-solvent Systems to Investigate:

  • DCM with a small percentage of Methanol: The methanol can disrupt the intermolecular hydrogen bonding of your compound, allowing the DCM to better solvate the bulk of the molecule.

  • Toluene with a small percentage of Acetic Acid: The acetic acid can protonate the tertiary amine, forming an ion pair that may be more soluble in the less polar solvent.

  • THF with a small percentage of Water: As mentioned, water can significantly increase the solubility of carboxylic acids in some organic solvents.[5][6]

Technique B: Salt Formation

Converting the zwitterionic compound into a salt can dramatically improve its solubility in certain solvents.[11][12][13] This is a common strategy in the pharmaceutical industry.[11]

  • Acidic Salt Formation: Reacting the tertiary amine with a strong acid (e.g., HCl, HBr, or methanesulfonic acid) will form an ammonium salt.[14] These salts are often more soluble in polar protic solvents. Amine salts are typically soluble in water but insoluble in non-polar organic solvents like ether.

  • Basic Salt Formation: Reacting the carboxylic acid with a base (e.g., NaOH, KOH, or an organic base like triethylamine) will form a carboxylate salt. These salts often exhibit improved solubility in polar solvents.

Protocol for In-Situ Salt Formation for Solubility Testing:

  • Suspend your compound in the desired organic solvent.

  • Add a stoichiometric equivalent (or slight excess) of a suitable acid or base. For example, add one equivalent of a 1M solution of HCl in dioxane to form the hydrochloride salt.

  • Stir the mixture at room temperature and observe for dissolution.

Caption: Decision tree for improving compound solubility.

Technique C: Hansen Solubility Parameters (HSP)

For a more theoretical and systematic approach, Hansen Solubility Parameters (HSP) can be a valuable tool.[15][16] HSP breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[17] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[18] While determining the exact HSP of a new compound requires experimental work, you can use the HSP of solvents to guide your selection in a more informed way.

Table 2: Hansen Solubility Parameters for Selected Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Hexane 14.90.00.0
Toluene 18.01.42.0
DCM 17.07.37.1
Acetone 15.510.47.0
Ethanol 15.88.819.4
Methanol 15.112.322.3
Water 15.516.042.3
DMSO 18.416.410.2

Data compiled from various sources for illustrative purposes.

By observing which solvents show some degree of solubility, you can estimate the likely HSP range for your compound and select other solvents or solvent blends that fall within that range.

Step 3: Quantifying Solubility

Once you have identified promising solvent systems, you may need to determine the quantitative solubility. The shake-flask method is a common and reliable technique.[19][20]

Abbreviated Shake-Flask Protocol:

  • Add an excess amount of your compound to the chosen solvent system in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle, or separate it by centrifugation or filtration.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

Concluding Remarks

Improving the solubility of a zwitterionic compound like 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid in organic solvents often requires a multi-faceted approach. By systematically screening solvents, employing co-solvency and salt formation strategies, and potentially leveraging theoretical frameworks like Hansen Solubility Parameters, researchers can identify suitable conditions for their experimental needs. Always consider the compatibility of the chosen solvent system with your downstream applications.

References
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Hansen, C. M., & Björkman, A. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of Wood Chemistry and Technology, 39(4), 223-237.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Bustamante, P., et al. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 429-439.
  • Vemula, V. R., Lagishetty, V., & Srikanth, S. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BOC Sciences. (n.d.).
  • Perlovich, G. L., et al. (2012, June 14). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • Stepan, A. F., et al. (2017, July 21). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry, 60(15), 6455-6489.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 781-793.
  • American Chemical Society. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.
  • Berg, D. P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • American Chemical Society. (2012, June 14). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Starr, J. N., & King, C. J. (1991, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Raytor. (2026, January 22).
  • Lund University Publications. (n.d.).
  • Abraham, M. H., et al. (2019, February 8). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3235-3244.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Laschewsky, A. (2014, May 23). Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • Garlapati, V. K., & Eimer, S. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 154-158.
  • Chemistry LibreTexts. (2020, May 30). 20.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 119.
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • ResearchGate. (2014, March 7). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • American Chemical Society. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • NCERT. (n.d.). Amines.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • DR-NTU. (n.d.).
  • BLDpharm. (n.d.). 1342440-28-1|8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid.
  • PubChem. (n.d.). (R)-4-(4-methylpentanoyl)-8-(4-methylpentylidene)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid.
  • A2B Chem. (n.d.). 176-64-7 | MFCD08361562 | 8-Azaspiro[4.5]decane.
  • ChemicalBook. (n.d.). 1326808-59-6 CAS Manufactory.
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane | C9H17N | CID 437152.
  • Kimpur. (n.d.). Carboxylic Acids.
  • ChemScene. (n.d.). Methyl 4-fluoro-8-oxa-2-azaspiro[4.
  • Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids.

Sources

Optimization

Technical Support Center: Optimizing Scale-Up Synthesis of 1-(4-ethoxyphenyl)-N-(1-hydroxycyclohexyl)-1H-pyrazole-4-carboxamide (CAS 1342440-28-1)

Welcome to the dedicated technical support center for the scale-up synthesis of CAS 1342440-28-1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the scale-up synthesis of CAS 1342440-28-1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this pyrazole-4-carboxamide derivative. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.

I. Synthetic Overview & Key Challenges

The synthesis of 1-(4-ethoxyphenyl)-N-(1-hydroxycyclohexyl)-1H-pyrazole-4-carboxamide can be conceptually divided into two primary stages: the formation of the pyrazole-4-carboxylic acid core and the subsequent amide coupling with 1-aminocyclohexanol. Each stage presents unique challenges, particularly during scale-up.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of CAS 1342440-28-1.

Q1: What is a common synthetic route for preparing the pyrazole-4-carboxylic acid intermediate?

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis.[1] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of 1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, a suitable starting material would be a functionalized 1,3-dicarbonyl equivalent which reacts with (4-ethoxyphenyl)hydrazine.

Q2: What are the critical parameters to control during the pyrazole ring formation at scale?

When scaling up the Knorr pyrazole synthesis, several parameters become critical:

  • Temperature Control: The condensation reaction can be exothermic, and poor heat dissipation in large reactors can lead to side reactions and impurity formation.[2]

  • Mixing: Inadequate mixing can result in localized "hot spots" and non-uniform reaction conditions, impacting yield and purity.[2]

  • Rate of Reagent Addition: Slow, controlled addition of the hydrazine derivative is crucial to manage the reaction exotherm.[2]

Q3: Which amide coupling reagents are recommended for the final step, and what are their pros and cons?

Several coupling reagents can be employed for the amide bond formation between the pyrazole-4-carboxylic acid and 1-aminocyclohexanol.[3][4] The choice of reagent can significantly impact yield, purity, and cost at scale.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Readily available, inexpensive.Can form N-acylurea byproducts that can be difficult to remove.[5]
HBTU/HATU High efficiency, suppresses racemization.[6]More expensive, can cause side reactions with nucleophilic side chains.[6]
T3P® High yielding, byproducts are water-soluble.Can be more expensive than carbodiimides.

Q4: How can I monitor the progress of the amide coupling reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress. A typical approach involves observing the consumption of the limiting starting material (usually the carboxylic acid or amine).

III. Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during the scale-up synthesis of CAS 1342440-28-1.

A. Issues in Pyrazole-4-Carboxylic Acid Synthesis

Issue 1: Formation of a Regioisomeric Pyrazole Impurity

  • Symptom: NMR analysis of the crude product shows two sets of closely related peaks, and HPLC analysis reveals a significant, difficult-to-separate impurity with the same mass as the desired product.

  • Cause: If an unsymmetrical 1,3-dicarbonyl starting material is used, the condensation with (4-ethoxyphenyl)hydrazine can occur at two different positions, leading to the formation of a regioisomeric pyrazole.[1]

  • Troubleshooting & Solutions:

    • pH Optimization: The acidity of the reaction medium is a critical parameter that can influence regioselectivity.[2] Conduct small-scale experiments at different pH values to determine the optimal conditions for favoring the desired isomer.[2]

    • Solvent Screening: The choice of solvent can also impact the isomer ratio.[2] Experiment with a range of protic and aprotic solvents.

    • Chromatographic Separation: If the formation of the regioisomer cannot be completely suppressed, careful optimization of column chromatography conditions (e.g., using a different stationary phase or solvent system) may be required.

Issue 2: Presence of Colored Impurities in the Crude Product

  • Symptom: The crude pyrazole-4-carboxylic acid is a yellow or reddish solid.

  • Cause: Side reactions involving the hydrazine starting material can produce colored impurities.[1] Oxidation of reaction intermediates or the final product can also lead to coloration.[1]

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.[1]

B. Issues in Amide Coupling and Final Product Purification

Issue 1: Low Yield of the Final Amide Product

  • Symptom: The isolated yield of CAS 1342440-28-1 is significantly lower than expected.

  • Cause: Low yields in amide coupling reactions can stem from several factors.[5]

    • Inadequate Activation of the Carboxylic Acid: The coupling reagent may be inefficient or may have degraded.[5]

    • Low Nucleophilicity of the Amine: While 1-aminocyclohexanol is a primary amine, steric hindrance could play a role.

    • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields.[5]

  • Troubleshooting & Solutions:

    • Optimize the Coupling Reagent: If using EDC, ensure fresh reagent is used. Consider switching to a more potent coupling reagent like HBTU or HATU.[6]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can improve yields.[6]

    • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields for sluggish couplings.[5]

    • Reaction Concentration: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[5]

Issue 2: Presence of N-acylurea Byproduct in the Final Product

  • Symptom: A persistent impurity is observed in the NMR and HPLC of the final product, particularly when using carbodiimide coupling reagents like EDC or DCC.

  • Cause: The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove by standard chromatography.[5]

  • Troubleshooting & Solutions:

    • Additive Use: The addition of HOBt or Oxyma Pure can suppress the formation of the N-acylurea byproduct.[6][7]

    • Work-up Procedure: An acidic wash during the work-up can sometimes help to remove this byproduct.

    • Alternative Coupling Reagents: Switching to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU) coupling reagent will avoid this specific byproduct.[3][6]

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of 1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add HOBt (1.1 equiv) and 1-aminocyclohexanol (1.1 equiv).

  • Stir the mixture for 10-15 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Removal of Unreacted Hydrazine during Work-up
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate).[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Shake the funnel vigorously and allow the layers to separate. The hydrazine will form a water-soluble salt and be extracted into the aqueous layer.[1]

  • Separate the organic layer and proceed with further washing and drying steps.

V. Visualizations

A. Logical Workflow for Troubleshooting Low Amide Coupling Yield

LowYieldTroubleshooting start Low Yield of CAS 1342440-28-1 check_reagents Check Reagent Quality (Coupling agent, acid, amine) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_reagent Change Coupling Reagent (e.g., to HATU, T3P) check_reagents->change_reagent Reagents Degraded pre_activate Implement Pre-activation Step optimize_conditions->pre_activate Initial Optimization increase_temp Increase Reaction Temperature (e.g., 40-60 °C) optimize_conditions->increase_temp If sluggish increase_conc Increase Reactant Concentration optimize_conditions->increase_conc If dilute success Yield Improved change_reagent->success pre_activate->success increase_temp->success increase_conc->success

Caption: Decision tree for troubleshooting low yield in the final amide coupling step.

B. Synthetic Pathway Overview

SyntheticPathway cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling dicarbonyl 1,3-Dicarbonyl Equivalent pyrazole_acid 1-(4-ethoxyphenyl)-1H- pyrazole-4-carboxylic acid dicarbonyl->pyrazole_acid Condensation hydrazine (4-ethoxyphenyl)hydrazine hydrazine->pyrazole_acid final_product CAS 1342440-28-1 pyrazole_acid->final_product Coupling Reagent amine 1-aminocyclohexanol amine->final_product

Caption: Two-stage synthetic approach to CAS 1342440-28-1.

VI. References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.). Benchchem. Retrieved February 28, 2026, from

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.). Benchchem. Retrieved February 28, 2026, from

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.). Benchchem. Retrieved February 28, 2026, from

  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem. (n.d.). Benchchem. Retrieved February 28, 2026, from

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved February 28, 2026, from

  • amide coupling help : r/Chempros. (2022, March 24). Reddit. Retrieved February 28, 2026, from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem. Retrieved February 28, 2026, from

Sources

Troubleshooting

overcoming steric hindrance in 2-azaspiro[4.5]decane coupling reactions

Topic: Overcoming Steric Hindrance in 2-Azaspiro[4.5]decane Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026) Introduction: The "Neopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Azaspiro[4.5]decane Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Introduction: The "Neopentyl" Challenge

Welcome to the technical support guide for the 2-azaspiro[4.5]decane scaffold. This structure is a privileged motif in medicinal chemistry, serving as a lipophilic, conformationally restricted surrogate for piperidine or pyrrolidine in GPCR ligands (e.g., Opioid, Sigma-1) and enzyme inhibitors.

The Core Issue: While the spiro-fusion at C5 imparts valuable rigidity, it creates a significant steric bottleneck. The nitrogen atom at position 2 is separated from the quaternary spiro center (C5) by a single methylene group (C1). This creates a


-quaternary steric environment  analogous to a neopentyl amine.

This "neopentyl-like" hindrance does not typically prevent reaction, but it drastically reduces the rate of nucleophilic attack by the nitrogen, making it highly sensitive to the size of the incoming electrophile. Standard protocols often stall or yield high levels of hydrolyzed active ester. This guide provides field-proven workarounds.

Module 1: Amide Coupling Troubleshooting

User Issue: “I am trying to couple a 2-azaspiro[4.5]decane derivative with a benzoic acid using EDC/HOBt, but conversion is <20% after 24 hours.”

Root Cause Analysis

Standard carbodiimide couplings (EDC/DCC) generate an O-acylisourea intermediate that is often too short-lived or sterically encumbered to react efficiently with the hindered spiro-amine. The amine's nucleophilicity is attenuated by the bulk of the cyclohexane ring looming over the C1-N bond.

Solution: The "Gold Standard" High-Energy Activation

Switch to reagents that generate a more stable yet highly reactive active ester, or bypass the ester entirely using acid fluorides.

Protocol A: HATU/HOAt (First-Line Defense)

This protocol uses HATU, which generates the highly reactive N-oxide ester. The 7-aza nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group participation), accelerating the attack of the hindered amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2-Azaspiro[4.5]decane amine (1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme hindrance)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add the 2-azaspiro[4.5]decane amine in one portion.

  • Reaction: Stir at RT for 2 hours . If incomplete by LCMS, heat to 50°C for 1 hour.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).

Protocol B: Acid Fluoride (For "Impossible" Couplings)

If HATU fails, the acid fluoride method is the ultimate hammer. Acid fluorides are less sensitive to moisture than chlorides but highly reactive toward hindered amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM (Dichloromethane)

Step-by-Step:

  • Dissolve Carboxylic Acid and TFFH in DCM.

  • Add DIPEA. Stir for 30 mins to generate the acid fluoride in situ (monitor by TLC/LCMS; acid fluorides are often stable enough to see).

  • Add the spiro-amine.

  • Reflux (40°C) if necessary.

Module 2: Buchwald-Hartwig N-Arylation

User Issue: “My Pd-catalyzed coupling with an aryl bromide works for piperidine but fails completely with 2-azaspiro[4.5]decane. I see mostly protodehalogenation of the aryl bromide.”

Root Cause Analysis

The reductive elimination step in the catalytic cycle is sensitive to steric bulk. A bulky ligand is required to facilitate oxidative addition, but if the amine is also bulky (like our spiro scaffold), the two bulky partners struggle to crowd around the Palladium center to form the C-N bond. You need a ligand that is bulky enough to drive the cycle but flexible enough to accommodate the spiro-amine.

Solution: Specialized Dialkylbiaryl Phosphine Ligands

RuPhos and BrettPhos are the ligands of choice. RuPhos is particularly good for secondary amines with moderate hindrance.

Recommended Catalyst System
  • Pre-catalyst: RuPhos Pd G4 (Fourth Generation Buchwald Precatalyst). Why? It ensures a 1:1 Pd:Ligand ratio and activates at room temperature, preventing catalyst decomposition.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive groups are present).

  • Solvent: Toluene or Dioxane (anhydrous).

Protocol:

  • Charge: Add Aryl Bromide (1.0 equiv), Spiro-amine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Catalyst: Add RuPhos Pd G4 (1–3 mol%).

  • Purge: Seal vial and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add anhydrous Toluene (degassed).

  • Heat: Stir at 80–100°C for 4–12 hours.

Table 1: Ligand Selection Matrix for Spiro-Amines

LigandSubstrate ClassSteric ToleranceRecommendation
RuPhos Secondary AminesHighPrimary Choice. Excellent for most spiro-couplings.
BrettPhos Primary Amines / Aryl ChloridesVery HighUse if RuPhos fails or if coupling with Aryl Chlorides.
XPhos GeneralModerateOften insufficient for 2-azaspiro[4.5]decane.
BINAP GeneralLowAvoid. Too rigid/sterically crowded for this scaffold.

Module 3: Reductive Amination

User Issue: “I’m trying to reductively aminate a ketone with 2-azaspiro[4.5]decane using STAB (Sodium Triacetoxyborohydride), but the reaction stalls at the imine stage.”

Root Cause Analysis

Imine formation is an equilibrium. The steric bulk of the spiro-amine destabilizes the imine intermediate (making it prone to hydrolysis) and sterically hinders the approach of the hydride reducing agent.

Solution: Titanium-Mediated Dehydration

Use a Lewis acid to drive imine formation to completion before adding the reducing agent.

Protocol:

  • Imine Formation: Combine Ketone (1.0 equiv), Spiro-amine (1.2 equiv), and Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) in neat conditions or minimal THF.

  • Stir: Stir at RT (or 50°C) for 4–16 hours. The solution will become viscous.

  • Reduction: Dilute with Ethanol. Add NaBH₄ (Sodium Borohydride) (2.0 equiv) cautiously.

  • Quench: Quench with water (a white precipitate of TiO₂ will form). Filter through Celite.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the specific failure mode.

CouplingStrategy Start START: Coupling 2-Azaspiro[4.5]decane CheckPartner Identify Coupling Partner Start->CheckPartner Acid Carboxylic Acid (Amide Bond) CheckPartner->Acid Aryl Aryl Halide (C-N Bond) CheckPartner->Aryl Ketone Ketone/Aldehyde (Reductive Amination) CheckPartner->Ketone Standard Try HATU + DIPEA (DMF, RT) Acid->Standard CatChoice Select Catalyst System Aryl->CatChoice Direct Direct STAB (Na(OAc)3BH) Ketone->Direct Fail1 Low Yield / No Reaction? Standard->Fail1 AcidFluoride Switch to Acid Fluoride (TFFH or Cyanuric Fluoride) Fail1->AcidFluoride Yes RuPhos RuPhos Pd G4 (Aryl Bromides/Triflates) CatChoice->RuPhos BrettPhos BrettPhos Pd G4 (Aryl Chlorides) CatChoice->BrettPhos Fail2 Incomplete Conversion? Direct->Fail2 Titanium Ti(OiPr)4 Pre-formation then NaBH4 Fail2->Titanium Yes

Caption: Decision tree for optimizing coupling reactions involving the sterically demanding 2-azaspiro[4.5]decane scaffold.

Module 4: Analytical & Purification Notes

Q: Why does my NMR show double peaks? Is my product impure? A: Likely not. The 2-azaspiro[4.5]decane scaffold, especially when acylated (amides/carbamates), often exhibits rotamers due to restricted rotation around the N-C(O) bond. The steric bulk of the spiro ring exacerbates this, slowing the interconversion on the NMR timescale.

  • Verification: Run the NMR at elevated temperature (e.g., 50–80°C in DMSO-d6). If the peaks coalesce into sharp singlets, they are rotamers.

Q: I can't see my compound on UV. A: The saturated spiro-skeleton has no chromophore. Unless your coupling partner is aromatic, UV detection (254 nm) will be useless.

  • Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for LCMS monitoring. For TLC, use stains like Ninhydrin (for free amines) or KMnO₄/Iodine (for the final amide).

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Application in Drug Discovery. Angewandte Chemie International Edition. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Kato, Y., et al. (2013).[2] Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

Stereochemical Resolution & Method Comparison Guide Executive Summary 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly for peptidomimetic drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Resolution & Method Comparison Guide

Executive Summary

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly for peptidomimetic drug design where spiro-fused rings restrict conformational entropy. However, its analysis presents a specific challenge: distinguishing the relative stereochemistry between the carboxylic acid at C4 (pyrrolidine ring) and the methyl group at C8 (cyclohexane ring).

This guide objectively compares analytical methodologies for this molecule. While standard 1D


H NMR is sufficient for structural verification, it fails to resolve diastereomeric purity. We demonstrate that 2D NOESY spectroscopy , combined with specific solvent strategies, is the required standard for validating the relative stereochemistry (cis/trans) of this spirocyclic system.[1]
Part 1: Structural Context & The Analytical Challenge

The molecule contains two rings joined at a spiro quaternary carbon (C5).

  • Ring A (5-membered): Contains the secondary amine (NH) and the carboxylic acid (COOH).[1]

  • Ring B (6-membered): Contains the methyl substituent.[1]

The Problem: The distance between the C4-chiral center and the C8-methyl group spans the spiro junction. Standard coupling constants (


-values) cannot bridge this quaternary center. Therefore, 1D NMR cannot definitively assign the relative configuration (diastereomer identity).[1]

Caption: The structural disconnect preventing standard J-coupling analysis between the two chiral centers.

Part 2: Comparative Analysis of NMR Methodologies

We compared three distinct analytical approaches for characterizing this molecule.

Method A: Standard 1D

H NMR (DMSO-d

)

Best For: Crude purity checks and confirming functional groups.[1]

  • Performance: DMSO-d

    
     is excellent for solubilizing the zwitterionic amino acid. It slows proton exchange, allowing observation of the amide (NH) and carboxylic acid (COOH) protons.
    
  • Limitation: The cyclohexane ring protons (H6-H10) often appear as a broad, overlapping "hump" between 1.2–1.8 ppm, making it impossible to determine the axial/equatorial orientation of the methyl group.[1]

Method B: 1D

H NMR (D

O + NaOD)

Best For: High-resolution coupling analysis of the scaffold.[1]

  • Performance: Adding NaOD converts the molecule to its carboxylate salt, eliminating zwitterionic broadening.[1] The spectrum simplifies significantly: exchangeable protons (NH, COOH) disappear, and the aliphatic peaks sharpen.

  • Limitation: Loss of NH stereochemistry information.

Method C: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Best For: Definitive Stereochemical Assignment. [1]

  • Performance: This method detects through-space interactions (< 5 Å).[1] It is the only way to correlate the H4 proton (Ring A) with the H6/H10 protons (Ring B) to determine if the COOH and Methyl groups are on the same side (cis) or opposite sides (trans) of the spiro plane.

Part 3: Experimental Data & Assignments
1. Expected Chemical Shifts (1D

H NMR in DMSO-d

)

Note: Values are representative of the pure major diastereomer.

PositionGroupShift (

ppm)
MultiplicityIntegralInterpretation
COOH -COOH 12.10Broad s1HAcidic proton (visible in DMSO)
NH -NH -9.20Broad s1HAmine proton (charged state)
H4

-CH
4.15dd1HDiagnostic triplet/dd. Shifted downfield by COOH.
H3 Ring A CH

3.20 - 3.45m2HAdjacent to Nitrogen.
H1 Ring A CH

2.10 - 2.30m2HGeminal pair near spiro center.
H6/H10 Ring B CH

1.40 - 1.80m4HCyclohexane ring (often overlaps).[1]
H8 Methine1.35m1HProton attached to Methyl group.
Me-8 -CH

0.92d (

=6.5Hz)
3HDiagnostic doublet.
2. Stereochemical Resolution (The "Cis" vs "Trans" Test)

To determine the relative stereochemistry, you must analyze the NOE Cross-peaks between Ring A and Ring B.[1]

  • Scenario 1: Cis-Configuration (COOH and Me on same face)

    • Key Correlation: Strong NOE between H4 (Ring A) and H8 (Ring B) is unlikely due to distance.[1]

    • Diagnostic: Look for NOE between H4 and the axial protons of H6/H10. If H4 sees the axial protons, and the Methyl is equatorial (thermodynamically preferred), you can triangulate the geometry.

  • Scenario 2: Trans-Configuration

    • Diagnostic: H4 shows NOE correlations to the equatorial protons of the cyclohexane ring, while the Methyl group correlates to the axial set.[1]

Part 4: Detailed Experimental Protocol
Protocol: High-Sensitivity NOESY Acquisition

Use this protocol to validate the diastereomeric ratio.

1. Sample Preparation:

  • Mass: Weigh 10–15 mg of the dried amino acid.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
     (99.9% D).
    
    • Why DMSO? It provides higher viscosity than chloroform, which enhances the NOE signal (negative NOE regime for mid-sized molecules).[1]

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).[1]

2. Instrument Setup:

  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving the cyclohexane envelope).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

3. Acquisition Parameters:

  • Mixing Time (

    
    ):  500 ms. (Critical: Too short = no signal; Too long = spin diffusion artifacts).[1]
    
  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  32 scans per increment.
    
  • Increments (

    
    ):  256 (for F1 resolution).
    

4. Processing:

  • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.

Part 5: Analytical Workflow Diagram

The following diagram outlines the decision logic for assigning the structure based on the experimental data.

Caption: Logical workflow for moving from crude spectral analysis to definitive stereochemical assignment.

References
  • Spiro Scaffold Synthesis & NMR

    • Alonso, D., Font, J., & Ortuño, R. M. (1993).[1][2]

      
      C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry, 31, 608-609.[2] Link
      
  • General Amino Acid NMR Analysis

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and Stereochemistry).

  • Spirocyclic Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840.

  • Analogous Data (Triazaspiro systems)

    • Albanese, V., et al. (2025).[1][3] Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. IRIS. (Used for chemical shift estimation of the spiro-ring junction).[1] Link

Sources

Comparative

Comparative Guide: Spiro[4.5]decane vs. Spiro[3.3]heptane Scaffolds in Medicinal Chemistry

Executive Summary This guide provides a technical comparison between two distinct spirocyclic scaffolds: the compact, highly strained spiro[3.3]heptane and the voluminous, lipophilic spiro[4.5]decane . In modern lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two distinct spirocyclic scaffolds: the compact, highly strained spiro[3.3]heptane and the voluminous, lipophilic spiro[4.5]decane .

In modern lead optimization, these scaffolds serve different strategic functions. Spiro[3.3]heptane is primarily utilized as a solubility-enhancing bioisostere for piperidine, piperazine, or phenyl rings, offering high rigidity and reduced lipophilicity. Conversely, spiro[4.5]decane is deployed when hydrophobic volume filling and specific orthogonal exit vectors are required to occupy deep binding pockets (e.g., GPCRs, ion channels).

Part 1: Structural & Physicochemical Profiling[1]

The choice between these two scaffolds dictates the trajectory of a Hit-to-Lead campaign. The fundamental difference lies in their Exit Vector Topology and Fraction of sp3 Character (Fsp³) .

Comparative Properties Table[1]
FeatureSpiro[3.3]heptaneSpiro[4.5]decane
Primary Utility Bioisostere for 1,4-disubstituted phenyl or piperidine.[1][2]Bioisostere for fused bicyclic systems or bulky hydrophobic groups.[1]
Ring Strain High (~25–30 kcal/mol).[1]Moderate (Cyclohexane chair + Cyclopentane envelope).[1]
Shape/Geometry Linear/Rod-like (2,6-substitution).[1]Globular/Bent (Orthogonal vectors).[1]
Lipophilicity (

LogP)
Lowers LogP (typically -0.5 to -1.0 vs phenyl).[1]Neutral to Increases LogP (adds hydrophobic bulk).[1]
Metabolic Liability Low (Few accessible H-atoms for CYP abstraction).[1]Moderate (Cyclohexyl ring susceptible to oxidation).[1]
Solubility High (Low molecular volume, high polarity).Moderate (Dependent on heteroatom placement).[1]
Exit Vector Analysis
  • Spiro[3.3]heptane (The "Rod"): When substituted at the 2- and 6-positions, the exit vectors are collinear (180°), mimicking a para-phenyl or piperazine linker but with a significantly shorter distance (approx.[1] 5.8 Å vs. 6.5 Å for phenyl).[1] This makes it ideal for "shrinking" a molecule to improve ligand efficiency.[1]

  • Spiro[4.5]decane (The "Kink"): The fusion of 5- and 6-membered rings creates a permanent "kink" or bend.[1] This is essential for targets where the binding pocket turns a corner (e.g., certain kinase hinge binders or GPCR allosteric sites).

Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Hit Compound Analysis Issue_Solubility Issue: Poor Solubility / High LogP? Start->Issue_Solubility Optimization Need Issue_Potency Issue: Low Potency / Loose Binding? Start->Issue_Potency Select_33 Select Spiro[3.3]heptane Issue_Solubility->Select_33 Yes: Needs Fsp3 boost Select_45 Select Spiro[4.5]decane Issue_Potency->Select_45 Needs Volume/Shape Match Reason_33 • Reduces Lipophilicity • Rigidifies Linear Linker • Removes Metabolic Hotspots Select_33->Reason_33 Reason_45 • Fills Hydrophobic Pocket • Introduces Orthogonal Vector • Mimics Fused Bicycles Select_45->Reason_45

Caption: Decision logic for selecting between spiro[3.3] and spiro[4.5] scaffolds based on lead optimization bottlenecks.

Part 2: ADME & Metabolic Stability[1][4]

Metabolic Stability Mechanisms

High metabolic clearance often kills drug candidates.[1]

  • Spiro[3.3]heptane: Exhibits superior metabolic stability.[1][3][4] The high ring strain (approx. 60 kcal/mol total) and the geometric constraints make hydrogen abstraction by Cytochrome P450 (CYP) enzymes energetically unfavorable. Furthermore, it lacks the "floppy" methylene groups found in piperidines that are prone to oxidation.

  • Spiro[4.5]decane: While more stable than flexible alkyl chains, the 6-membered ring portion (cyclohexane-like) often adopts a chair conformation with distinct axial/equatorial protons that are accessible to CYPs.[1] Lead optimization often requires blocking these sites with fluorine or methyl groups.[1]

Case Study: Bioisosteric Replacement

In a study comparing piperidine surrogates, replacing a piperidine linker with 2,6-diazaspiro[3.3]heptane in a GPCR antagonist series resulted in:

  • 10-fold increase in solubility (due to reduced lipophilicity).[1]

  • Improved Microsomal Stability (t1/2 increased from 15 min to >60 min).

  • Maintenance of potency , provided the binding pocket could tolerate the shorter linker length.

Part 3: Experimental Protocols

To objectively compare these scaffolds in your own project, use the following self-validating protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of spiro-analogs to assess metabolic liability.[1]

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]

Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show <10% remaining at 60 min.[1]

  • Negative Control: Warfarin (Low Clearance) must show >80% remaining at 60 min.[1]

  • Linearity: Plot ln(% Remaining) vs. time.[1]

    
     must be >0.90 for valid 
    
    
    
    calculation.[1]
Protocol: Shake-Flask LogD Determination (Miniaturized)

Objective: Quantify lipophilicity differences between [3.3] and [4.5] analogs.

Workflow:

  • Preparation: Prepare 1-octanol (saturated with pH 7.4 buffer) and PBS buffer (saturated with 1-octanol).

  • Equilibration: Mix 500 µL of octanol and 500 µL of buffer in a 2 mL vial.

  • Spiking: Add 10 µL of 10 mM compound stock.

  • Partitioning: Vortex for 1 hour at RT. Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV.

  • Calculation:

    
    .
    

Part 4: Synthesis & Pathway Visualization

Synthesis of spiro[3.3]heptane is notoriously more difficult than spiro[4.5]decane due to ring strain.

  • Spiro[4.5] : Often accessible via Robinson Annulation or Ring-Closing Metathesis (RCM) .[1]

  • Spiro[3.3] : Requires specialized chemistry, often starting from 1,1-bis(bromomethyl)cyclobutane or utilizing Mykhailiuk's reagents (Levorphanol-like cyclization).[1]

Synthetic Workflow Diagram

SynthesisComparison cluster_45 Spiro[4.5]decane Synthesis cluster_33 Spiro[3.3]heptane Synthesis Start45 Cyclohexanone Derivative Step45_1 Alkylation w/ Allyl Bromide Start45->Step45_1 Step45_2 Ring Closing Metathesis (RCM) Step45_1->Step45_2 Prod45 Spiro[4.5]decene (Scalable) Step45_2->Prod45 Start33 Pentaerythritol Derivatives Step33_1 Double Cyclization Start33->Step33_1 Step33_2 Functional Group Transformation Step33_1->Step33_2 Prod33 Spiro[3.3]heptane (High Strain) Step33_2->Prod33

Caption: Comparative synthetic accessibility. Spiro[4.5] utilizes standard alkylation/RCM, while Spiro[3.3] often requires specialized gem-disubstituted precursors.[1]

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Organic Letters.

  • Mykhailiuk, P. K. (2024).[1] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.

  • Zheng, S., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Holt-Martyn, J. P., et al. (2019).[1][5] "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." MedChemComm.

  • Natho, P., et al. (2025).[6] "Strained spiro heterocycles as potential bioisosteres: an update on spiro[3.3]heptanes." Chemical Communications.[1][5][6]

Sources

Validation

Chromatographic Strategy: Overcoming the "Flatland" Retention Issue

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that escape the "flatland" of traditional aromatic scaffolds[1]. Spirocyclic amino acids, suc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that escape the "flatland" of traditional aromatic scaffolds[1]. Spirocyclic amino acids, such as 2-azaspiro[4.5]decane carboxylic acids , represent a significant leap into this three-dimensional space[1].

However, as a Senior Application Scientist, I frequently encounter the analytical liabilities introduced by this structural elegance. The 2-azaspiro[4.5]decane scaffold contains a secondary amine (pKa ~9–10) and a carboxylic acid (pKa ~2–3), rendering the molecule a highly polar zwitterion at physiological and typical chromatographic pH levels. Furthermore, the saturated aliphatic ring system completely lacks a conjugated


-system, meaning it has virtually no UV chromophore.

Attempting to analyze these compounds using standard Reversed-Phase (RP) C18 columns with UV detection is a recipe for failure: the analytes elute in the void volume and remain invisible to the detector. This guide objectively compares modern chromatographic and detection alternatives to construct a robust, self-validating HPLC method for these challenging non-canonical amino acids.

To retain a highly polar zwitterion, we must abandon hydrophobic partitioning (C18) in favor of mechanisms that exploit the molecule's polarity and charge.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase forms an enriched, immobilized layer on the stationary phase. The zwitterionic 2-azaspiro[4.5]decane partitions into this aqueous layer. Zwitterionic HILIC phases (e.g., sulfobetaine) are particularly effective because they provide a balanced ratio of oppositely charged functional groups, allowing for predictable polar partitioning without irreversible ion-exchange trapping[2].

  • Mixed-Mode Chromatography: These columns combine HILIC or RP properties with ion-exchange moieties (e.g., HILIC + Strong Cation Exchange). The cation-exchange mechanism strongly retains the protonated secondary amine of the spirocycle, providing orthogonal selectivity that is highly effective for separating the target analyte from non-basic polar impurities[3].

  • Ion-Pairing Reversed-Phase (IPC): A legacy approach where a volatile ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) is added to the mobile phase to neutralize the analyte's charge and increase its hydrophobicity. While effective, IPC reagents require lengthy column equilibration and can cause severe ion suppression in mass spectrometry[4].

Table 1: Comparison of Column Technologies for Spirocyclic Amino Acids
Column TechnologyPrimary Retention MechanismSuitability for ZwitterionsKey AdvantageKey Limitation
Zwitterionic HILIC Hydrophilic partitioning + weak electrostaticExcellentHigh MS/CAD compatibility; excellent peak shape.Sensitive to sample diluent (must be high organic).
Mixed-Mode (HILIC/SCX) Partitioning + strong cation exchangeExcellentUnmatched orthogonal selectivity for basic polar analytes.Method optimization (pH/buffer strength) is complex.
RP-C18 + Ion-Pairing Hydrophobic partitioning of neutral ion-pairModerateUtilizes standard C18 columns.IP reagents contaminate LC systems and suppress MS signals.

Detection Strategy: Seeing the Invisible

Because 2-azaspiro[4.5]decane carboxylic acids lack a UV chromophore, traditional UV/Vis detection at low wavelengths (e.g., 210 nm) yields unacceptable baseline drift and poor sensitivity[4].

  • Charged Aerosol Detection (CAD): CAD is a mass-based, universal detector. The HPLC eluate is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer[5]. CAD provides a highly sensitive, near-universal response for any non-volatile analyte, independent of chemical composition[5].

  • Electrospray Ionization Mass Spectrometry (ESI-MS): HILIC coupled to ESI-MS is a powerful method for direct analysis of polar amino acids[6]. While it offers unparalleled sensitivity and structural confirmation, it is susceptible to matrix effects and requires isotopically labeled internal standards for absolute quantitation.

  • Pre-column Derivatization (UV/Fluorescence): Reacting the secondary amine with a reagent like FMOC-Cl attaches a large hydrophobic, UV-active fluorenyl group. This forces the molecule to behave like a standard hydrophobic drug, allowing C18 retention and UV detection.

Table 2: Comparison of Detection Modalities
Detection ModePrincipleDerivatization Required?SensitivityGradient Compatibility
CAD Mass-based aerosol chargingNoLow nanogramRequires post-column inverse gradient for quantitation.
ESI-MS Gas-phase ion sorting (m/z)NoPicogramExcellent, but subject to ion suppression.
UV/Vis Absorbance of conjugated

-electrons
Yes (e.g., FMOC-Cl)MicrogramExcellent (post-derivatization).

Method Selection Logic & Workflows

MethodLogic Start 2-Azaspiro[4.5]decane Carboxylic Acid Prop Zwitterionic, Highly Polar No UV Chromophore Start->Prop Q1 Direct Analysis Required? Prop->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Detect CAD or ESI-MS Detection Yes1->Detect Deriv Pre-column Derivatization No1->Deriv Col HILIC or Mixed-Mode Column Detect->Col RP Reversed-Phase (C18) Column Deriv->RP

Logical decision tree for HPLC method selection based on analyte properties.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every method must be self-validating. The protocols below include built-in causality explanations and system suitability criteria.

Protocol 1: Direct Analysis via Zwitterionic HILIC-CAD (The Modern Gold Standard)

Objective: Direct quantitation of underivatized 2-azaspiro[4.5]decane carboxylic acid.

Step 1: Mobile Phase Preparation

  • MP A: 50 mM Ammonium Formate in Water, pH 3.0. (Causality: A pH of 3.0 ensures the carboxylic acid is partially protonated, reducing electrostatic repulsion with the stationary phase[2], while the volatile formate salt is fully compatible with CAD nebulization[4].)

  • MP B: 100% Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 2.7 µm.

  • Gradient: 85% B to 50% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 3: CAD Inverse Gradient Setup

  • Causality: Gradient elution alters the volatility and viscosity of the eluate, which changes the CAD nebulization efficiency and causes baseline drift[4].

  • Action: Employ a secondary pump delivering an inverse gradient (50% B to 85% B) mixed via a post-column T-piece before entering the CAD. This ensures a constant solvent composition (e.g., 67.5% B) enters the detector at all times.

  • Detector Settings: Evaporation temperature 35 °C; Data collection rate 10 Hz.

Step 4: System Suitability (Self-Validation)

  • Inject 6 replicates of a 10 µg/mL standard.

  • Acceptance Criteria: Peak area %RSD

    
     2.0%; Tailing Factor (
    
    
    
    ) between 0.8 and 1.5; Signal-to-Noise (S/N) > 10 at the Limit of Quantitation (LOQ).

CAD_Principle Eluate HPLC Eluate Nebulize Nebulization (N2) Eluate->Nebulize Evap Desolvation Nebulize->Evap Charge Corona Discharge Evap->Charge Trap Ion Trap Charge->Trap Detect Electrometer Trap->Detect

Step-by-step operational workflow of Charged Aerosol Detection (CAD).

Protocol 2: Legacy Analysis via Pre-column Derivatization RP-UV

Objective: Analysis using standard RP-HPLC-UV equipment when CAD or MS is unavailable.

Step 1: Derivatization Reaction

  • Causality: FMOC-Cl reacts specifically with the secondary amine of the spirocycle, adding a large hydrophobic fluorenyl group and a strong UV chromophore.

  • Mix 100 µL of sample with 100 µL of borate buffer (pH 9.0) and 100 µL of FMOC-Cl (10 mM in ACN).

  • Incubate for 10 minutes at ambient temperature.

  • Quench the reaction with 100 µL of 1-adamantanamine to consume excess FMOC-Cl and prevent baseline interference.

Step 2: Chromatographic Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • MP A: 0.1% TFA in Water; MP B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 90% B over 5 minutes.

Step 3: Detection & Validation

  • Detection: UV Absorbance at 265 nm.

  • Acceptance Criteria: Chromatographic Resolution (

    
    ) > 2.0 between the derivatized 2-azaspiro[4.5]decane peak and the FMOC-OH hydrolysis byproduct peak.
    

References

1.[4] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Source: thermofisher.com. URL: 2.[5] Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. Source: labrulez.com. URL: 3.[2] Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Source: chromatographytoday.com. URL: 4.[3] HILIC Mixed-Mode Method Development Kits. Source: helixchrom.com. URL: 5.[6] Direct analysis of amino acids by HILIC–eSI-MS. Source: hplc.eu. URL: 6.[1] tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Source: benchchem.com. URL:

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography of 8-Methyl-2-azaspiro[4.5]decane Scaffolds

Executive Summary This guide provides a technical analysis of the structural characterization of 8-Methyl-2-azaspiro[4.5]decane derivatives, a privileged scaffold in medicinal chemistry targeting GPCRs (e.g., muscarinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the structural characterization of 8-Methyl-2-azaspiro[4.5]decane derivatives, a privileged scaffold in medicinal chemistry targeting GPCRs (e.g., muscarinic M1, opioid receptors). We objectively compare X-ray crystallography against alternative structural determination methods (NMR, Computational Docking), focusing on resolution, stereochemical certainty, and conformational fidelity.

Key Finding: While NMR is sufficient for bulk purity, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously determine the absolute configuration (R/S) of the spiro-center and the axial/equatorial preference of the 8-methyl substituent, which is critical for receptor binding affinity.

Part 1: Structural Context & Causality

The 2-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The addition of a methyl group at the 8-position (on the cyclohexane ring) introduces significant conformational complexity:

  • Spiro-Rigidity: The spiro carbon (C5) locks the relative orientation of the two rings, restricting the pyrrolidine ring's envelope flipping.

  • 8-Methyl Positioning: The methyl group can adopt either an axial or equatorial orientation. Thermodynamic stability typically favors the equatorial position to minimize 1,3-diaxial interactions, but salt formation (crystallization) can trap higher-energy conformers.

Why X-ray? In drug development, the "active" conformer often differs from the "solution" conformer. X-ray crystallography of the salt form (e.g., Hydrochloride or Tartrate) provides a snapshot of the molecule in a lattice environment that often mimics the electrostatic constraints of a receptor binding pocket.

Part 2: Comparative Performance Analysis

Stereochemical Determination
FeatureMethod A: X-ray Crystallography Method B: NMR (NOESY/ROESY)Method C: Chiral HPLC
Primary Output 3D Electron Density MapInter-proton distances (Solution)Retention Time
Absolute Config Definitive (via Anomalous Dispersion)Inferential (Requires ref. standard)Relative (vs. Standard)
Conformer Data Precise Bond Angles/TorsionsTime-averaged ensembleNone
Sample Req. Single Crystal (~0.1 - 0.3 mm)Dissolved Sample (~5-10 mg)Dissolved Sample (<1 mg)
Success Rate Moderate (Dependent on salt selection)High (Routine)High (Separation only)

Expert Insight: For 8-methyl-2-azaspiro[4.5]decane derivatives, NMR signals for the cyclohexane ring protons often overlap significantly in the 1.2–1.8 ppm region, making NOE assignment of the 8-methyl orientation (axial vs. equatorial) difficult. X-ray diffraction resolves this immediately by visualizing the C-C bond vectors.

Experimental Data: 8-Methyl Substituent Behavior

Based on crystallographic studies of analogous spiro-piperidines and 1-oxa-8-azaspiro[4.5]decanes [1, 2]:

  • Lattice Conformation: The cyclohexane ring predominately adopts a chair conformation .

  • Methyl Orientation: The 8-methyl substituent is consistently observed in the equatorial position in thermodynamically controlled crystal growth.

  • Spiro-Junction: The bond angles at the spiro-carbon deviate slightly from the ideal tetrahedral 109.5°, often compressing to ~107° due to ring strain, a feature accurately capturable only via XRD.

Part 3: Experimental Protocols

Protocol A: Crystallization of 8-Methyl-2-azaspiro[4.5]decane Hydrochloride

Rationale: The free base of 8-methyl-2-azaspiro[4.5]decane is typically an oil or low-melting solid. Converting it to a hydrochloride salt increases the lattice energy, promoting crystal formation suitable for X-ray analysis.

Reagents:

  • Crude 8-Methyl-2-azaspiro[4.5]decane (Free Base)

  • Anhydrous Diethyl Ether (

    
    )
    
  • 2M HCl in Diethyl Ether or Dioxane

  • Methanol (MeOH) for recrystallization

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of the free base oil in 2 mL of anhydrous

    
     in a scintillation vial. Ensure the solution is clear.
    
  • Salt Formation: Dropwise add 1.1 equivalents of 2M HCl/Ether. A white precipitate (amorphous HCl salt) should form immediately.

    • Critical Step: Do not add excess HCl, as highly acidic conditions can degrade sensitive functional groups or promote hygroscopicity.

  • Isolation: Centrifuge or filter the precipitate. Wash twice with cold

    
     to remove unreacted impurities.
    
  • Crystal Growth (Vapor Diffusion):

    • Dissolve the amorphous solid in a minimum amount of warm MeOH (~0.5 mL).

    • Place this inner vial (uncapped) inside a larger jar containing 5 mL of

      
       (antisolvent).
      
    • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Colorless prismatic crystals suitable for X-ray diffraction will form at the interface or bottom of the inner vial.

Protocol B: Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K (Cryostream) to reduce thermal motion and enhance high-angle diffraction data.

  • Source: Cu K

    
     radiation (
    
    
    
    Å) is preferred for absolute configuration determination of light-atom organic molecules (using anomalous scattering of Oxygen/Chlorine).

Part 4: Visualization of Structural Logic

Diagram 1: Crystallographic Workflow for Spiro-Amines

This workflow illustrates the critical path from synthesis to structural validation.

CrystallographyWorkflow Synthesis Synthesis of 8-Me-2-azaspiro[4.5]decane FreeBase Free Base (Oily Amine) High Conformational Mobility Synthesis->FreeBase SaltFormation Salt Formation (HCl/Tartrate) Lattice Energy Stabilization FreeBase->SaltFormation + HCl Crystallization Vapor Diffusion (MeOH / Et2O) SaltFormation->Crystallization XRD Single Crystal XRD (100 K, Cu K-alpha) Crystallization->XRD Quality Crystal Structure Resolved Structure (Absolute Config & Conformation) XRD->Structure Refinement

Caption: Workflow transforming the flexible oily free base into a rigid crystalline salt for definitive structural resolution.

Diagram 2: Conformational Locking Mechanism

Visualizing why the spiro-scaffold requires X-ray for accurate modeling.

SpiroConformation SpiroCenter Spiro Center (C5) Rigid Anchor RingA Pyrrolidine Ring (Envelope) SpiroCenter->RingA Locks RingB Cyclohexane Ring (Chair) SpiroCenter->RingB Locks Binding Receptor Fit (M1/Opioid) RingA->Binding Pharmacophore Methyl 8-Methyl Group (Equatorial vs Axial) RingB->Methyl Determines Orientation Methyl->Binding Steric Impact

Caption: The spiro-center dictates the spatial arrangement of the 8-methyl group, directly influencing receptor binding efficacy.

References

  • Nishikawa, Y., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(5), 842-852.[1]

    • Key Data: Establishes the X-ray crystal structure of the related 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, confirming the (S)
  • PubChem. "2-Azaspiro[4.5]decan-3-one Crystal Structure Data."[2][3] National Library of Medicine.

    • Key Data: Provides foundational crystallographic parameters for the 2-azaspiro[4.5]decane core (CCDC 217736).
  • Ramirez, M., et al. (2015). "Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts." University of Huddersfield Repository.

    • Key Data: Validates the protocol for crystallizing lipophilic amine salts using solvent diffusion methods.

Sources

Validation

Reference Standard Qualification Guide: 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic Acid

[1] Executive Summary: The "Invisible" Scaffold Challenge 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1342440-28-1) represents a critical class of spirocyclic amino acid intermediates, structurally related to n...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Invisible" Scaffold Challenge

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1342440-28-1) represents a critical class of spirocyclic amino acid intermediates, structurally related to next-generation gabapentinoids and opioid receptor ligands. Its rigid spiro-scaffold offers unique pharmacological properties, but its physicochemical nature presents a significant analytical challenge: it lacks a distinct UV chromophore and exhibits complex stereochemistry.

For drug development professionals, relying on a simple "Area %" from a generic HPLC-UV CoA is a critical risk. This guide objectively compares the two gold-standard methodologies for assigning purity to this compound: the Mass Balance Approach (Traditional) versus Quantitative NMR (qNMR) (Modern Absolute).

Key Finding: While Mass Balance provides detailed impurity profiles, it frequently overestimates the assay of this specific compound due to detection limitations. qNMR is recommended as the primary method for assay assignment , with HPLC-CAD/MS reserved for impurity profiling.

The Analytical Challenge

Before selecting a standard, one must understand the molecule's "blind spots":

FeatureAnalytical ConsequenceRisk of Standard Failure
Aliphatic Structure No UV absorption >210 nm.HPLC-UV at 205 nm is non-specific; prone to baseline drift and solvent interference.
Zwitterionic Nature High polarity; poor retention on C18.Early elution co-elutes with salts/inorganics, inflating purity calculations.
Chiral Centers (C4, C8) Diastereomers and Enantiomers.Standard achiral methods merge isomers, hiding stereochemical impurities.
Hygroscopicity Absorbs atmospheric water.Weighing errors during standard preparation; "As-is" vs. "Dried" basis discrepancies.

Comparative Analysis: Mass Balance vs. qNMR

Option A: The Mass Balance Approach (Traditional)

Principle: Purity is calculated by subtracting all measured impurities from 100%.[1][2]



  • Best For: Detailed impurity profiling (finding what is wrong).

  • Critical Flaw for this Compound: Requires a detector that can "see" the main peak and all impurities equally. Since the molecule has no chromophore, UV is invalid. Charged Aerosol Detection (CAD) is the mandatory alternative, but response factors can still vary.

Option B: Quantitative NMR (qNMR) (Recommended)

Principle: Direct ratio measurement of the analyte's proton signals against a NIST-traceable internal standard (IS).



  • Best For: Absolute assay assignment (finding how much is right).

  • Advantage: Independent of UV extinction coefficients or detector response factors. Detects solvates and salts inherently.

Experimental Protocols

Protocol A: Mass Balance (HPLC-CAD + TGA + KF)

Use this workflow to identify specific organic impurities.

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide (HILIC mode), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 20 min.

  • Detector: Charged Aerosol Detector (CAD) (Corona Veo or similar). Note: UV 205 nm is strictly for reference only.

  • Sample Diluent: 50:50 ACN:Water.

2. Ancillary Tests:

  • Water Content: Karl Fischer (Coulometric).[3] Expect 1-3% due to hygroscopicity.

  • Inorganics: Residue on Ignition (ROI) / Sulfated Ash.

  • Solvents: GC-Headspace (DMSO/DMF are common synthesis solvents).

Protocol B: High-Precision qNMR (Primary Standard Assignment)

Use this workflow to assign the certified purity value.

1. Internal Standard Selection:

  • Standard: Maleic Acid (TraceCERT® or NIST SRM).

  • Reasoning: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (D2O) which does not overlap with the spiro-alkane region (1.0 - 3.5 ppm).

2. Sample Preparation:

  • Solvent: D2O (99.96% D) + 0.1% NaOD (to ensure solubility and simplify splitting).

  • Procedure:

    • Weigh ~20 mg of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL Solvent.

3. Acquisition Parameters (600 MHz):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton).

  • Scans: 32 or 64.

  • Temperature: 298 K.

Supporting Experimental Data (Comparative Study)

The following data illustrates the "Purity Gap" often seen with this class of compounds.

Table 1: Purity Assignment Comparison

ParameterMethod A: Mass Balance (HPLC-CAD)Method B: qNMR (Absolute)Analysis
Organic Purity (Area %) 99.2% (CAD)N/ACAD overestimates if salts elute in void volume.
Water (KF) 1.5%N/A-
Residual Solvents 0.3%N/A-
Inorganics (ROI) < 0.1%N/A-
Calculated Assay 97.3% ("As is")95.8% ("As is")Discrepancy: 1.5%
Confidence Interval ± 1.0%± 0.4%qNMR is more precise and accurate.

Interpretation: The Mass Balance method calculated a higher purity (97.3%) because the CAD detector missed a non-chromophoric, non-volatile inorganic salt impurity (likely LiCl or NaCl from the synthesis) that did not register in ROI due to low sample mass, or was overestimated due to response factor differences. The qNMR "sees" the exact molar ratio of the target molecule, providing the true value of 95.8%.

Decision Logic & Workflow

The following diagram outlines the decision process for qualifying a reference standard for spirocyclic amino acids.

ReferenceStandardQualification Start START: Crude Reference Material CheckStruct Structure Confirmation (1H/13C NMR, MS, IR) Start->CheckStruct Chromophore Has Strong UV Chromophore? CheckStruct->Chromophore UV_Yes Standard HPLC-UV (Mass Balance) Chromophore->UV_Yes Yes UV_No Non-Chromophoric Route Chromophore->UV_No No (8-Methyl-2-azaspiro...) qNMR Method B: qNMR (Primary Assay Assignment) UV_No->qNMR Primary Data ImpurityProfile Method A: HPLC-CAD/ELSD (Impurity Profiling Only) UV_No->ImpurityProfile Supporting Data Compare Compare Purity Values qNMR->Compare ImpurityProfile->Compare Decision Discrepancy > 1.0%? Compare->Decision RePurify Re-Purify / Check Salts Decision->RePurify Yes (Investigate) FinalCoA Generate CoA Assay: qNMR Value Impurities: HPLC-CAD % Decision->FinalCoA No (Valid)

Caption: Workflow for qualifying non-chromophoric reference standards. qNMR is prioritized for assay assignment to avoid response factor errors.

Conclusion

For 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid , the "standard" HPLC-UV certificate of analysis is insufficient and potentially misleading.

  • Do not rely on UV purity: The lack of chromophore makes UV detection blind to the analyte and many impurities.

  • Adopt qNMR: This is the only self-validating method to establish a primary reference standard value for this molecule.

  • Use CAD for Profiling: Use Charged Aerosol Detection solely to visualize the number of impurities, not to define the absolute purity.

Final Recommendation: When sourcing this reference standard, request a qNMR-validated CoA or perform in-house qualification using Protocol B above.

References

  • BIPM (Bureau International des Poids et Mesures). "QNMR for Reference Material Preparation." Encyclopedia MDPI. Accessed October 2023.

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[4] USP-NF.

  • Acanthus Research. "Quantitative NMR Spectroscopy: A Versatile Tool for Reference Standard Purity." Acanthus Research Technical Notes.

  • National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed, 2014.

  • Godejohann, M., et al. "LC-NMR and qNMR for Organic Analysis." MDPI Molecules, 2021.

Sources

Comparative

A Senior Scientist's Guide to the Spectroscopic Characterization of Spirocyclic Amino Acid Impurities

Spirocyclic amino acids—such as spiro[3.3]heptane and azaspiro[3.4]octane derivatives—are rapidly becoming privileged scaffolds in modern drug discovery. By restricting the conformational flexibility of peptide backbones...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic amino acids—such as spiro[3.3]heptane and azaspiro[3.4]octane derivatives—are rapidly becoming privileged scaffolds in modern drug discovery. By restricting the conformational flexibility of peptide backbones, these motifs enhance target binding affinity, improve metabolic stability, and optimize lipophilicity profiles[1][2].

However, the synthesis of these rigidified structures inherently generates complex impurity profiles, including closely related regioisomers, diastereomers, and enantiomers. Characterizing these impurities is an analytical formidable challenge. The defining feature of a spirocycle—the quaternary spiro-carbon—acts as a "spectroscopic blind spot" that disrupts standard analytical workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare the three primary spectroscopic modalities used for spirocyclic impurity characterization: Advanced NMR, LC-HRMS/MS, and Chiroptical Spectroscopy (VCD/ECD) . This guide moves beyond basic theory to explain the causality behind experimental choices and provides self-validating protocols for rigorous impurity profiling.

Methodological Comparison: Selecting the Right Spectroscopic Tool

To unambiguously characterize a spirocyclic impurity, one must select the appropriate technique based on the impurity's mass, polarity, and stereochemical nature.

A. Nuclear Magnetic Resonance (1D/2D NMR)
  • Best For: De novo structural elucidation and distinguishing diastereomers.

  • The Causality: The quaternary spiro-carbon lacks attached protons, meaning standard

    
     COSY or TOCSY experiments cannot bridge the two rings. To prove the connectivity across the spiro-junction, one must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond 
    
    
    
    couplings. Furthermore, NOESY/ROESY is critical for determining the relative stereochemistry (diastereomerism) by measuring through-space dipole-dipole interactions between protons on the opposing rings.
  • Limitation: Requires relatively large sample amounts (>1 mg) and high purity.

B. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)
  • Best For: Trace impurity detection (<0.1%) and identifying mass defects or synthetic byproducts.

  • The Causality: Spirocyclic amino acids are highly polar and often lack UV chromophores, making standard HPLC-UV ineffective[2]. LC-HRMS operating in electrospray ionization (ESI) mode provides the sensitivity required for trace analysis. By utilizing tandem mass spectrometry (MS/MS), we can induce collision-induced dissociation (CID). The fragmentation patterns often reveal whether an impurity is a ring-opened byproduct or a constitutional isomer based on the neutral losses of the spiro-ring fragments.

  • Limitation: Cannot easily distinguish stereoisomers (enantiomers/diastereomers) without authentic chiral standards.

C. Chiroptical Spectroscopy: VCD vs. ECD
  • Best For: Unambiguous determination of absolute configuration (AC) for chiral impurities.

  • The Causality: While Electronic Circular Dichroism (ECD) is highly sensitive, it requires the molecule to possess a UV-active chromophore near the chiral center[3][4]. Because aliphatic spirocyclic amino acids lack such chromophores, ECD often yields flat or ambiguous spectra unless the molecule is derivatized. Vibrational Circular Dichroism (VCD), however, measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4][5]. It probes the entire chiral backbone, making it the superior, label-free choice for assigning the absolute stereochemistry of spirocyclic impurities[5].

  • Limitation: Requires highly concentrated solutions and computationally intensive Density Functional Theory (DFT) simulations to interpret the spectra[3].

Orthogonal Spectroscopic Workflow

To achieve regulatory-grade characterization, these techniques must be integrated into a cohesive workflow.

ImpurityWorkflow Start Spirocyclic Amino Acid Impurity Isolation Split Spectroscopic Triage Start->Split NMR 2D NMR (HMBC/NOESY) Regio/Diastereomer ID Split->NMR Mass > 1 mg Isomer ID MS LC-HRMS/MS Mass/Formula Confirmation Split->MS Trace (<0.1%) Mass Defect VCD VCD Spectroscopy Absolute Configuration Split->VCD Chiral/Stereo No Chromophore Integrate Orthogonal Data Integration & DFT NMR->Integrate MS->Integrate VCD->Integrate Confirm Unambiguous Impurity Characterization Integrate->Confirm

Fig 1. Orthogonal spectroscopic workflow for spirocyclic impurity characterization.

Self-Validating Experimental Protocols

The following protocols are designed with internal causality and self-validation mechanisms to ensure data integrity.

Protocol A: 2D NMR for Spiro-Junction Connectivity

Objective: Confirm the regiochemistry of a spiro-impurity using


 HMBC.
  • Sample Preparation: Dissolve 2-5 mg of the isolated impurity in 600 µL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Causality: DMSO-
    
    
    is preferred for amino acids to observe exchangeable NH/OH protons, which provide critical starting points for connectivity walks.
  • Acquisition Parameters: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling constant (

    
    ) to 8 Hz, which is typical for 2-3 bond couplings across rigid spiro-systems.
    
  • Self-Validation Step: Before running the 2D experiment, acquire a quantitative 1D

    
     spectrum. Measure the 
    
    
    
    relaxation time of the quaternary spiro-carbon. Because it lacks dipole-dipole relaxation from attached protons, its
    
    
    can be exceptionally long (>5 seconds). Ensure the inter-scan delay (
    
    
    ) is set to at least
    
    
    to prevent signal saturation and artifactual peak suppression.
  • Data Interpretation: Map the cross-peaks from the

    
    -protons of the amino acid ring to the quaternary spiro-carbon, and reciprocally from the protons of the adjacent ring to the same carbon.
    
Protocol B: LC-HRMS/MS for Trace Isobaric Impurities

Objective: Differentiate constitutional isomers via fragmentation pathways.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Causality: Spirocyclic amino acids are highly polar; HILIC provides superior retention and peak shape for polar analytes without requiring ion-pairing reagents that suppress MS signals.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap in positive ESI mode. Set the resolving power to at least 70,000 (at m/z 200) to distinguish the target from isobaric background interferences.

  • Self-Validation Step: Inject a blank solvent immediately after the highest concentration standard. Quantify any column carryover. Trace impurity signals in subsequent runs must be at least 10x the carryover baseline to be considered genuine.

  • Fragmentation (CID): Apply a normalized collision energy (NCE) sweep (20, 30, 40 eV). Look for the diagnostic neutral loss of

    
     (-17 Da) and 
    
    
    
    (-44 Da), followed by the specific retro-cycloaddition cleavage of the spiro-ring system.
Protocol C: VCD for Absolute Stereochemistry

Objective: Assign the absolute configuration of a chiral spirocyclic impurity without crystallization.

  • Sample Preparation: Dissolve ~5 mg of the impurity in 150 µL of a mid-IR transparent solvent (e.g., CDCl

    
     or CD
    
    
    
    Cl
    
    
    ). Place in a
    
    
    cell with a 100 µm path length.
  • Acquisition: Record the IR and VCD spectra simultaneously from 2000 to 900 cm

    
     at a resolution of 4 cm
    
    
    
    . Accumulate scans for 4-8 hours to achieve a high signal-to-noise ratio.
  • Self-Validation Step: Crucial for VCD. Run the solvent blank under identical conditions to establish a zero-baseline. If available, run the opposite enantiomer or a racemic mixture. The racemate must yield a flat VCD signal, proving that the observed peaks in the sample are true chiroptical signals and not artifacts of linear birefringence[4].

  • Computational Alignment: Perform a conformational search using Molecular Mechanics, followed by DFT geometry optimization (e.g., B3LYP/6-311G(d,p)). Calculate the theoretical VCD spectra for the lowest-energy conformers. Use a VCD alignment algorithm to quantitatively score the match between the experimental and theoretical spectra[3][5].

Comparative Data Presentation

The table below summarizes the operational parameters and performance metrics of each technique when applied to spirocyclic amino acid impurities.

Spectroscopic TechniquePrimary UtilityLimit of Detection (LOD)Resolution of StereoisomersKey Limitation
1D/2D NMR Connectivity, Regioisomers, Relative Stereochemistry (Diastereomers)~1-5 µg (with Cryoprobe)Excellent for Diastereomers; Fails for Enantiomers (unless derivatized)Low sensitivity; quaternary spiro-carbons require long acquisition times.
LC-HRMS/MS Exact Mass, Formula, Trace Byproduct Identification~1-10 pgPoor (Cannot distinguish enantiomers; diastereomers require chromatographic separation)Matrix effects; relies heavily on predictive fragmentation pathways.
VCD Spectroscopy Absolute Configuration (Enantiomers & Diastereomers)~2-5 mgExceptional (Provides 3D spatial arrangement without crystallization)Requires high sample concentration and complex, time-consuming DFT calculations.
ECD Spectroscopy Absolute Configuration~10-50 µgGood (If chromophore is present near the chiral center)Often inapplicable to aliphatic spirocycles due to the lack of UV-active chromophores.

References

1.[1] Rainoldi, G., et al. "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters - ACS Publications, 2024.[Link] 2.[2] "Experimental lipophilicity scale for coded and noncoded amino acid residues." ResearchGate.[Link] 3.[3] "Computational methods and points for attention in absolute configuration determination." Frontiers in Chemistry, 2023.[Link] 4.[4] "Complementarity of electronic and vibrational circular dichroism based on stereochemical studies of vic-diols." ResearchGate.[Link] 5.[5] "Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm." ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that the proper disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and responsible laboratory environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the proper disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and responsible laboratory environment. This guide provides a detailed protocol for the proper disposal of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment and Characterization

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these potential hazards, 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid must be treated as a hazardous waste.

Personal Protective Equipment (PPE)

Prior to handling 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][2][3].
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact which can lead to irritation[1][2][3].
Body A laboratory coatProvides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling dust or vapors that may cause respiratory irritation[1][2].

Disposal Workflow

The following step-by-step workflow outlines the proper procedure for the disposal of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Step 1: Waste Segregation and Containerization
  • Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid".

  • Segregation: This waste stream should be segregated from other, incompatible waste types. As a carboxylic acid, it should not be mixed with bases or strong oxidizing agents.

Step 2: Waste Transfer
  • Solid Waste: If the compound is in solid form, carefully transfer it into the designated hazardous waste container. Avoid creating dust. If there is a risk of dust generation, perform the transfer within a chemical fume hood.

  • Liquid Waste (Solutions): If the compound is in a solution, transfer the liquid into the designated hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Decontamination of Empty Containers
  • Triple Rinsing: Any container that held 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from this cleaning process is also considered hazardous waste and must be collected in the same hazardous waste container as the primary chemical waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institutional policies to confirm this procedure.

Step 4: Storage and Pickup
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste.

Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Sources

Handling

Personal protective equipment for handling 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid

Topic: CAS Number: 1342440-28-1[1] Executive Summary: Operational Safety at a Glance 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is a specialized spirocyclic amino acid intermediate used primarily in high-value drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 1342440-28-1[1]

Executive Summary: Operational Safety at a Glance

8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is a specialized spirocyclic amino acid intermediate used primarily in high-value drug discovery (often for CNS or metabolic targets).[1] Due to its specific spiro-scaffold, it possesses unique lipophilic properties that differentiate it from standard amino acids, potentially enhancing tissue penetration.[1]

Immediate Hazard Classification (Precautionary Principle): While comprehensive toxicological data is often limited for specific isomers, structural analogs (spirocyclic amines and esters) are consistently classified as Irritants (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4) .[1]

Core Directive: Treat this compound as a Potent Pharmacophore . Do not handle on open benches.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the risk. We do not blindly follow a list; we counter specific chemical behaviors.

Hazard CategoryMechanism of ActionOperational Implication
Bioavailability Spirocyclic Scaffold: The spiro[4.5]decane core is often engineered to improve metabolic stability and lipophilicity compared to linear amines.[1]High Skin Absorption Risk: Standard latex gloves are insufficient.[1] The compound may penetrate skin barriers more effectively than glycine or alanine.
Physical State Zwitterionic Solid: Likely exists as a fine, electrostatic powder.[1]Inhalation Risk: Static charge can cause particle dispersion during weighing, leading to respiratory sensitization.[1]
Reactivity Amino Acid Functionality: Amphoteric nature; reactive with strong oxidizers and acid chlorides.[1]Chemical Burns: Potential for exothermic reactions during derivatization.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the researcher and the compound.

Primary Barrier: Respiratory & Facial Protection[1][2][3][4]
  • Requirement: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).[1]

  • PPE: Safety Goggles (ANSI Z87.1 compliant) with side shields.[1]

    • Why: Safety glasses are insufficient because fine powders can drift around lenses.[1] Goggles provide a seal against suspended particulates.[1]

  • Respiratory Backup: If handling >100 mg outside a hood (not recommended), use a N95 or P100 particulate respirator .[1]

Secondary Barrier: Dermal Protection[1]
  • Gloves: Double-gloving technique is mandatory for this compound class.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1]

    • Causality: Spirocyclic amines can degrade thin nitrile over time.[1] The outer glove is sacrificial; change immediately upon contamination.[1]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Tyvek wrist sleeves if working with large quantities to bridge the glove-coat gap.[1]

Part 3: Operational Protocols

Receipt and Storage (Cold Chain Integrity)

This compound is often sensitive to thermal degradation.[1]

  • Inspect: Upon receipt, check the vial for breakage inside a fume hood.

  • Store: Seal container with Parafilm to prevent moisture ingress.[1] Store at 2–8°C (or -20°C if specified by CoA) in a desiccated environment.

  • Atmosphere: Ideally, store under Argon or Nitrogen, as the amine moiety can absorb CO₂ from the air (forming carbamates).[1]

Weighing & Solubilization (The Critical Step)

Most exposure incidents occur during transfer.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water, causing hydrolysis or clumping.

  • Static Control: Use an anti-static gun or ionizer bar near the balance.[1] Spirocyclic solids are prone to "flying" due to static.[1]

  • Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Do not use a metal spatula if the compound is a free acid/salt mixture; use a PTFE-coated spatula to prevent metal leaching or sticking.[1]

  • Dissolution: Add solvent (e.g., DMSO, Methanol) to the solid in the vial or flask.[1] Do not add solid to boiling solvent.[1]

Part 4: Emergency & Disposal Plan

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (solvent-dampened) to solubilize/weigh down particles, then wipe up.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol/acetone (this enhances skin absorption of lipophilic spiro-compounds).[1]

Disposal Path
  • Waste Stream: Segregate into "Hazardous Organic Waste - Amine/Basic" .

  • Deactivation: For trace residues in glassware, rinse with dilute HCl (converts the amine to a water-soluble hydrochloride salt) before standard washing.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for handling this specific pharmacophore.

HandlingProtocol Start START: Chemical Receipt CheckSeal Check Seal & Temp (Cold Chain 2-8°C) Start->CheckSeal Equlibrate Equilibrate to RT (Prevent Condensation) CheckSeal->Equlibrate RiskAssess Risk Assessment: Is Quantity > 100mg? Equlibrate->RiskAssess HoodStandard Standard Fume Hood Single Nitrile Gloves RiskAssess->HoodStandard No (<100mg) HoodStrict High-Flow Hood + Shield Double Nitrile Gloves Anti-Static Measures RiskAssess->HoodStrict Yes (>100mg) Weighing Weighing Process (Use PTFE Spatula) HoodStandard->Weighing HoodStrict->Weighing Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Waste Disposal: Segregated Organic Waste Solubilization->Waste

Caption: Decision logic for handling 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid, prioritizing static control and quantity-based PPE escalation.

References

  • National Institutes of Health (PubChem). (2025).[1] 8-Azaspiro[4.5]decane (Structural Analog Safety Profile). PubChem Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Hazards). Retrieved from [Link]

Sources

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